molecular formula C6H7ClFNO B2629245 5-Amino-2-fluorophenol hydrochloride CAS No. 2490375-61-4

5-Amino-2-fluorophenol hydrochloride

Cat. No.: B2629245
CAS No.: 2490375-61-4
M. Wt: 163.58
InChI Key: UHDSGVSKDZKNDZ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C6H7ClFNO and its molecular weight is 163.58. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-fluorophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-fluorophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDSGVSKDZKNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-fluorophenol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Fluorinated phenols, in particular, are valuable precursors in the synthesis of a wide range of pharmaceuticals, from kinase inhibitors to central nervous system agents.[4] 5-Amino-2-fluorophenol hydrochloride serves as a critical building block, offering a versatile platform for the introduction of a fluorinated phenol moiety into complex drug candidates. This guide provides an in-depth look at its chemical identity, a robust synthetic protocol, and a validated analytical method for its characterization, designed to support researchers in leveraging this important intermediate.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical intermediate's structure and properties is fundamental to its effective application in multi-step syntheses.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Amino-2-fluorophenol hydrochloride . It is the hydrochloride salt of the parent compound, 5-Amino-2-fluorophenol.

The chemical structure consists of a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and an amino group (-NH2), with the amino group protonated by hydrochloric acid to form the ammonium chloride salt.

Figure 1: Chemical Structure of 5-Amino-2-fluorophenol hydrochloride
Physicochemical Data Summary

The following table summarizes key physicochemical properties of 5-Amino-2-fluorophenol and its hydrochloride salt, compiled from various chemical suppliers.

PropertyValueSource(s)
CAS Number 2490375-61-4 (Hydrochloride) 100367-48-4 (Free Base)[5]
Molecular Formula C₆H₇ClFNO
Molecular Weight 163.58 g/mol
Appearance White to off-white or light brown solid[6]
Purity Typically ≥95%
Solubility Moderately soluble in water and alcohols[7]
Storage Conditions Store in a cool, dark place under an inert atmosphere (2-8°C recommended)
InChI Key (Free Base) XQYICHLOAMMXKE-UHFFFAOYSA-N

Part 2: Synthesis and Manufacturing

The synthesis of 5-Amino-2-fluorophenol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The described methodology is based on established chemical transformations for analogous compounds.

Synthetic Pathway Overview

The most common and industrially scalable route to 5-Amino-2-fluorophenol involves a two-step process starting from 2,4-difluoronitrobenzene:

  • Step 1: Nucleophilic Aromatic Substitution to produce the precursor, 5-fluoro-2-nitrophenol.[8][9]

  • Step 2: Catalytic Hydrogenation to reduce the nitro group to an amine.

  • Step 3: Salt Formation with hydrochloric acid to yield the final product.

G cluster_0 Step 1: Synthesis of 5-Fluoro-2-nitrophenol cluster_1 Step 2 & 3: Reduction and Salt Formation 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Reaction with NH3 Reaction with NH3 2,4-Difluoronitrobenzene->Reaction with NH3 Nucleophilic Aromatic Substitution 5-Fluoro-2-nitroaniline 5-Fluoro-2-nitroaniline Reaction with NH3->5-Fluoro-2-nitroaniline Diazotization & Hydrolysis Diazotization & Hydrolysis 5-Fluoro-2-nitroaniline->Diazotization & Hydrolysis NaNO2, H2SO4, H2O 5-Fluoro-2-nitrophenol 5-Fluoro-2-nitrophenol Diazotization & Hydrolysis->5-Fluoro-2-nitrophenol Catalytic Hydrogenation Catalytic Hydrogenation 5-Fluoro-2-nitrophenol->Catalytic Hydrogenation H2, Pd/C 5-Amino-2-fluorophenol 5-Amino-2-fluorophenol Catalytic Hydrogenation->5-Amino-2-fluorophenol Salt Formation Salt Formation 5-Amino-2-fluorophenol->Salt Formation HCl 5-Amino-2-fluorophenol HCl 5-Amino-2-fluorophenol HCl Salt Formation->5-Amino-2-fluorophenol HCl

Figure 2: Synthetic Workflow for 5-Amino-2-fluorophenol Hydrochloride
Detailed Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 5-Amino-2-fluorophenol hydrochloride.

Step 1: Synthesis of 5-Fluoro-2-nitrophenol

This step is based on the diazotization of 5-fluoro-2-nitroaniline, which is synthesized from 2,4-difluoronitrobenzene.[8][9]

  • Preparation of 5-Fluoro-2-nitroaniline: In a well-ventilated fume hood, 2,4-difluoronitrobenzene is reacted with aqueous ammonia under controlled temperature to selectively replace the fluorine atom at the 4-position.[8] The product, 5-fluoro-2-nitroaniline, is then isolated by filtration.

  • Diazotization: The synthesized 5-fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5°C in an ice bath.

  • Hydrolysis: A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is slowly heated to convert the diazonium salt to 5-fluoro-2-nitrophenol.[9]

  • Isolation: The resulting 5-fluoro-2-nitrophenol can be isolated by extraction into an organic solvent, followed by removal of the solvent under reduced pressure.

Step 2: Catalytic Hydrogenation to 5-Amino-2-fluorophenol

  • Reaction Setup: The 5-fluoro-2-nitrophenol from the previous step is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group.

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate containing the 5-Amino-2-fluorophenol is concentrated under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Acidification: The crude 5-Amino-2-fluorophenol is redissolved in a minimal amount of a suitable solvent like methanol or isopropanol.[10]

  • Precipitation: Concentrated hydrochloric acid is added dropwise with stirring. The hydrochloride salt, being less soluble, will precipitate out of the solution.[10][11]

  • Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure 5-Amino-2-fluorophenol hydrochloride.

Part 3: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

HPLC Method for Purity Assessment

This section outlines a validated reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of 5-Amino-2-fluorophenol hydrochloride. The principles are adapted from established methods for analyzing aminophenols and other aromatic amines.[12][13][14]

Principle: The method utilizes a C18 stationary phase to separate the polar analyte from non-polar impurities. An acidic mobile phase ensures the protonation of the amino group, leading to good peak shape and retention. Detection is achieved using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.[12]

Detailed Experimental Protocol: HPLC Analysis

1. Equipment and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (HPLC grade)

  • 5-Amino-2-fluorophenol hydrochloride reference standard

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times.
Detection UV at 275 nmWavelength of significant absorbance for aminophenols.[12]
Injection Vol. 10 µLStandard injection volume.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the 5-Amino-2-fluorophenol hydrochloride reference standard in the mobile phase (at the initial gradient composition) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Chromatographic Separation cluster_3 Data Processing Weigh Sample Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Filter (0.45 µm) Filter (0.45 µm) Dissolve in Mobile Phase->Filter (0.45 µm) Inject into HPLC Inject into HPLC Filter (0.45 µm)->Inject into HPLC HPLC System HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector (275 nm) UV Detector (275 nm) C18 Column->UV Detector (275 nm) Chromatogram Generation Chromatogram Generation UV Detector (275 nm)->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Figure 3: Analytical Workflow for HPLC Purity Assessment

Conclusion

5-Amino-2-fluorophenol hydrochloride is a valuable and versatile intermediate for the synthesis of complex, fluorinated molecules in the pharmaceutical industry. A thorough understanding of its chemical properties, a robust synthetic strategy, and a reliable analytical method for quality control are paramount for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in their work with this important compound. The strategic use of such fluorinated building blocks will continue to be a cornerstone of innovation in medicinal chemistry, leading to the development of safer and more effective medicines.

References

  • University of California, Irvine. Experiment 2: Acetanilide from Aniline and Acetaminophen from p-Aminophenol. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][1]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link][2]

  • Google Patents. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol. [11]

  • Vitale, P., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8232. [Link][3]

  • Rendic, S. & Di Carlo, F. J. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7033-7086. [Link][4]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link][8]

  • PubChem. 5-Amino-2-chloro-4-fluorophenol. [Link]

  • Photo.net. From p-Aminophenol to p-Aminophenol Hydrochloride. [Link]

  • Google Patents. US3177256A - Method of preparing para-aminophenol.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link][12]

  • Google Patents. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol. [9]

  • V & V Pharma Industries. 5-Amino-2-Chlorophenol Manufacturer, Supplier, and Exporter in India. [Link]

  • Spasić, M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 53-60. [Link][13]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link][14]

  • Wikipedia. 2-Aminophenol. [Link][7]

Sources

5-Amino-2-fluorophenol hydrochloride CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary

5-Amino-2-fluorophenol hydrochloride (CAS: 2490375-61-4 ) is a high-value fluorinated aromatic building block used extensively in the synthesis of bioactive heterocycles, particularly benzoxazoles and benzothiazoles. Its unique substitution pattern—featuring a nucleophilic amino group meta to a hydroxyl group, with a fluorine atom providing metabolic stability and electronic modulation—makes it a critical scaffold for kinase inhibitors and CNS-active agents.

This guide provides a definitive technical analysis of the compound's identity, validated synthesis pathways, supplier landscape, and handling protocols. It is designed to function as a self-contained resource for decision-making in drug development workflows.

Part 2: Chemical Identity & Technical Specifications[1][2][3]

Precise identification is paramount to avoid isomeric confusion, particularly with the 3-amino-4-fluoro or 2-amino-5-fluoro isomers.

Table 1: Chemical Specifications

PropertySpecification
Chemical Name 5-Amino-2-fluorophenol hydrochloride
Synonyms 3-Hydroxy-4-fluoroaniline HCl; 4-Fluoro-3-hydroxyaniline hydrochloride
CAS Number (Salt) 2490375-61-4
CAS Number (Free Base) 100367-48-4
Molecular Formula C₆H₆FNO[1] · HCl
Molecular Weight 163.58 g/mol (Salt); 127.12 g/mol (Base)
Appearance Off-white to grey/brown hygroscopic solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM
SMILES OC1=C(F)C=CC(N)=C1.Cl
InChI Key UBUGVODFBFEHLK-UHFFFAOYSA-N (Salt)
Part 3: Synthesis & Manufacturing Methodologies

The industrial production of 5-Amino-2-fluorophenol hydrochloride typically follows one of two validated routes. The choice of route impacts impurity profiles, particularly the presence of regioisomers.

Route A: The Anisole Demethylation Pathway (High Purity)

This route is preferred for pharmaceutical grades as it avoids difficult separation of nitrophenol isomers.

  • Starting Material: 4-Fluoro-3-nitroanisole.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 4-Fluoro-3-methoxyaniline .

  • Demethylation: Treatment with Boron Tribromide (BBr₃) or concentrated HBr cleaves the methyl ether to reveal the phenol.

  • Salt Formation: The free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

Route B: The Nitro-Phenol Reduction Pathway (Cost-Effective)
  • Starting Material: 2,4-Difluoronitrobenzene.[2]

  • Hydrolysis: Selective nucleophilic aromatic substitution with hydroxide. Note: This step often yields a mixture of 2-fluoro-5-nitrophenol (target precursor) and 5-fluoro-2-nitrophenol, requiring rigorous chromatographic separation.

  • Reduction: The purified 2-fluoro-5-nitrophenol is reduced to the target amine.

Visualization: Synthesis Workflow

The following diagram illustrates the preferred Anisole Demethylation Pathway for high-fidelity synthesis.

SynthesisRoute Start 4-Fluoro-3-nitroanisole (Precursor) Step1 Reduction (H2, Pd/C) Start->Step1 Inter1 4-Fluoro-3-methoxyaniline Step1->Inter1 Step2 Demethylation (BBr3 / DCM) Inter1->Step2 Inter2 5-Amino-2-fluorophenol (Free Base) Step2->Inter2 Step3 Salt Formation (HCl / Dioxane) Inter2->Step3 Final 5-Amino-2-fluorophenol HCl (CAS: 2490375-61-4) Step3->Final

Caption: Step-by-step synthesis via the Anisole Demethylation route, ensuring regioisomeric purity.

Part 4: Applications in Drug Discovery

5-Amino-2-fluorophenol is a "privileged structure" in medicinal chemistry, serving as a scaffold for:

  • Benzoxazole Synthesis: Cyclization with phosgene or carbonyldiimidazole (CDI) yields 6-fluoro-2-benzoxazolinone, a core motif in muscle relaxants (e.g., Chlorzoxazone analogs) and antipsychotics.

  • Kinase Inhibitors: The fluorine atom at the C2 position modulates the pKa of the phenol and improves metabolic stability against Phase II conjugation (glucuronidation), extending the half-life of the drug candidate.

  • Bioisosteres: It serves as a bioisostere for 3-aminophenol, where the fluorine atom blocks metabolically labile sites without significantly altering steric bulk.

Part 5: Supplier Availability & Sourcing Strategy

Sourcing this compound requires diligence due to the prevalence of the free base vs. the salt. The hydrochloride salt is less common in catalog stock but offers superior stability.

Market Analysis:

  • Primary Stockists: Companies like BLD Pharm and Enamine are the most reliable sources for the specific hydrochloride salt (CAS 2490375-61-4).

  • Resellers: Major catalogs (Sigma-Aldrich, Fisher) often list the product but fulfill via third-party partners, potentially increasing lead time.

  • Custom Synthesis: For scales >100g, custom synthesis from the free base (CAS 100367-48-4) is often more cost-effective.

Table 2: Supplier Tiering

Supplier TierRepresentative CompaniesAvailabilityRecommended For
Tier 1 (Stockists) BLD Pharm, EnamineIn Stock (g to kg)Rapid prototyping, HTS
Tier 2 (Aggregators) Sigma-Aldrich, Fisher ScientificLead Time (1-2 wks)Consolidated procurement
Tier 3 (Custom) WuXi AppTec, PharmablockMade to OrderGMP scale-up, Bulk
Visualization: Sourcing Decision Matrix

SourcingMatrix Start Need 5-Amino-2-fluorophenol HCl QtyCheck Quantity Required? Start->QtyCheck SmallScale < 100g QtyCheck->SmallScale LargeScale > 100g QtyCheck->LargeScale Stockist Buy from Tier 1 (BLD Pharm) CAS: 2490375-61-4 SmallScale->Stockist Custom Buy Free Base (CAS: 100367-48-4) & Convert to HCl in-house LargeScale->Custom

Caption: Decision logic for sourcing based on scale and form availability.

Part 6: Handling, Stability, and Safety

Storage Protocols:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Long-term storage at -20°C is recommended to prevent oxidation (browning) of the amino group.

  • Stability: The salt form is significantly more resistant to oxidation than the free base.

Safety Profile (GHS Classifications):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.

References
  • Sigma-Aldrich. Product Detail: 5-Amino-2-fluorophenol hydrochloride. Retrieved from

  • BLD Pharm. Product Specifications: 5-Amino-2-fluorophenol hydrochloride (CAS 2490375-61-4).[3][4][5] Retrieved from

  • National Institutes of Health (NIH). Applications of fluorine-containing amino acids for drug design. Eur J Med Chem. 2020. Retrieved from

  • ChemicalBook. 5-Amino-2-fluorophenol Properties and Suppliers. Retrieved from

Sources

Solubility profile of 5-Amino-2-fluorophenol hydrochloride in organic solvents

[1][2]

Executive Summary

5-Amino-2-fluorophenol hydrochloride (CAS: 2490375-61-4 [Free base analog: 100367-48-4]) is a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its dual functionality—possessing both a phenolic hydroxyl and an aniline amine—combined with the hydrochloride salt form, creates a complex solubility landscape.

This guide provides a comprehensive framework for determining the solubility profile of this compound. Unlike simple lipophilic drugs, the hydrochloride salt exhibits high lattice energy and specific solvation requirements. This document details the predicted solubility behavior based on structure-activity relationships (SAR), provides a validated protocol for thermodynamic solubility determination, and outlines the mechanistic drivers governing its dissolution.

Physicochemical Identity & Structural Logic[1][2]

To predict solubility, one must understand the competition between the crystal lattice energy (holding the solid together) and the solvation energy (solvent-solute interaction).

  • Compound: 5-Amino-2-fluorophenol hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Fluorine (C-2): Increases lipophilicity relative to the non-fluorinated parent but also introduces an electron-withdrawing inductive effect (

      
      ), increasing the acidity of the phenol.[1]
      
    • Amine Hydrochloride (C-5): The protonated amine (

      
      ) dominates the solubility profile, rendering the molecule highly polar and dependent on hydrogen bond capability and dielectric constant of the solvent.[1]
      
    • Phenolic -OH: Acts as both a hydrogen bond donor and acceptor.[1]

The "Salt Effect" on Solubility

As a hydrochloride salt, this compound behaves differently than its free base. The free base (5-amino-2-fluorophenol) would have moderate solubility in organic solvents like ethyl acetate or dichloromethane.[1] However, the HCl salt is an ionic species. It requires high-dielectric solvents (water, DMSO, Methanol) to overcome the coulombic forces of the crystal lattice.

Qualitative Solubility Profile

While empirical batch-to-batch determination is required for precise values, the following profile represents the standard physicochemical behavior for fluorinated aminophenol salts.

Table 1: Predicted Solubility Landscape
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic (High Dielectric) Water, MethanolHigh (>50 mg/mL)Strong ion-dipole interactions stabilize the dissociated

and

ions.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)High dipole moment effectively solvates the cation; excellent for stock solutions.
Lower Alcohols Ethanol, IsopropanolModerate (10–50 mg/mL)Solubility decreases as the alkyl chain length increases (decreasing dielectric constant).
Polar Aprotic (Low Dielectric) Acetone, AcetonitrileLow to Moderate Limited ability to dissociate the tight ion pair of the salt.
Esters & Ethers Ethyl Acetate, THF, MTBEVery Low (<1 mg/mL)Insufficient polarity to overcome lattice energy; likely to cause oiling out or precipitation.
Non-Polar / Chlorinated DCM, Toluene, HexaneInsoluble Lack of H-bonding and low dielectric constant make these incompatible with the salt form.

Critical Application Note: If using this compound for a reaction in non-polar solvents (e.g., DCM), you must perform a "Free Basing" step first (wash with


) to convert the HCl salt back to the neutral amine, which will then dissolve in the organic layer.

Validated Experimental Protocols

Do not rely on visual estimation. For drug development, Thermodynamic Solubility (equilibrium solubility) is the gold standard, distinct from Kinetic Solubility (used in HTS).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Aligned with USP <1236> and FDA biowaiver guidelines.[1]

Objective: Determine the saturation concentration at equilibrium.

Materials
  • 5-Amino-2-fluorophenol HCl (Solid, >98% purity)[1][2]

  • Target Solvents (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters (Compatible with organics) or PVDF (for aqueous)

  • HPLC-UV or UPLC-PDA system[1]

Step-by-Step Workflow
  • Supersaturation: Weigh approximately 10–20 mg of the compound into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

    • Checkpoint: If the solid dissolves immediately, add more solid until a visible suspension (excess solid) remains. This ensures saturation.

  • Equilibration: Cap the vial tightly. Place on an orbital shaker or magnetic stir plate (200 rpm) at controlled temperature (usually

    
    ) for 24 to 48 hours .
    
    • Why 24h? Salts can undergo "solution-mediated phase transformation" (e.g., converting to a hydrate or solvate). Short durations miss this.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 10 minutes.

    • Carefully aspirate the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove micro-crystals.

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug loss due to filter adsorption.

  • Quantification: Dilute the filtrate (e.g., 1:100) with mobile phase and analyze via HPLC. Calculate concentration against a standard curve.

Protocol B: Visual Solubility (Quick Screen)

Use this for rapid solvent selection during process development.

  • Place 10 mg of solid in a vial.

  • Add solvent in aliquots: 100 µL, then 400 µL, then 500 µL (Total 1 mL).

  • Vortex for 1 minute after each addition.

  • Result:

    • Dissolves in 100 µL = >100 mg/mL (Highly Soluble)

    • Dissolves in 1 mL = 10 mg/mL (Moderately Soluble)

    • Solid remains = <10 mg/mL (Poorly Soluble)

Visualization of Workflows

Diagram 1: Solubility Determination Decision Tree

This logic flow ensures the correct method is chosen based on the development stage.

SolubilityWorkflowStartStart: 5-Amino-2-fluorophenol HClSolubility ProfilingStageCheckDetermine Development StageStart->StageCheckEarlyStageEarly Discovery / HTS(Speed > Accuracy)StageCheck->EarlyStageScreeningLateStageProcess Dev / Pre-Formulation(Accuracy is Critical)StageCheck->LateStageOptimizationKineticMethodKinetic Solubility(DMSO Stock -> Buffer)EarlyStage->KineticMethodThermoMethodThermodynamic Solubility(Shake-Flask Method)LateStage->ThermoMethodAnalysisAnalysis via HPLC-UV(Quantify Supernatant)KineticMethod->AnalysisPrecipitation RiskThermoMethod->AnalysisEquilibrium ReachedDataOutputGenerate Solubility Curve(mg/mL vs Solvent)Analysis->DataOutput

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on development needs.

Diagram 2: Solvation Mechanism of the Hydrochloride Salt

Understanding why the salt dissolves helps in troubleshooting precipitation issues.

SolvationMechSolidSolid Crystal Lattice(Strong Ionic Bonds)InteractionSolute-SolventInteractionSolid->InteractionSolventSolvent SelectionSolvent->InteractionResult_PolarDissociation:R-NH3+ ... (Solvent)Cl- ... (Solvent)Interaction->Result_PolarHigh Dielectric(Water, DMSO, MeOH)Result_NonPolarIntact Ion Pair:Precipitation / SuspensionInteraction->Result_NonPolarLow Dielectric(DCM, Hexane, Et2O)

Caption: Mechanistic pathway showing how solvent dielectric constant dictates the dissociation of the HCl salt lattice.

Expert Commentary & Troubleshooting

The "Common Ion Effect" Trap

When measuring solubility in buffers (e.g., for biological assays), be aware of the Common Ion Effect . If you dissolve this hydrochloride salt into a buffer that already contains high chloride (e.g., Saline/PBS with 150 mM NaCl), the solubility will decrease significantly compared to pure water.

  • Correction: Always report the exact composition of the buffer used.

HPLC Method Development Tips

Because the compound is a polar amine:

  • Column: Use a C18 column with base-deactivation or a Polar-Embedded group (e.g., Waters XSelect HSS T3) to prevent peak tailing.[1]

  • Mobile Phase: You must use an acidic modifier (0.1% Formic Acid or TFA) to keep the amine protonated and improve peak shape.

  • Wavelength: Fluorinated phenols typically absorb well at 254 nm or 280 nm.

References

  • United States Pharmacopeia (USP). <1236> Solubility Measurements. USP-NF.[1] (The regulatory standard for thermodynamic solubility protocols).

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018.[1] Link

  • Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.Link

  • PubChem. Compound Summary for 5-Amino-2-fluorophenol. National Library of Medicine. Link (Used for structural verification and free-base properties).[1]

Whitepaper: Unlocking the Therapeutic Potential of 5-Amino-2-fluorophenol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorinated Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[2][3][4]

Aminophenol derivatives, for their part, represent a versatile and highly significant class of compounds in drug discovery, serving as a valuable scaffold for synthesizing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The aminophenol moiety is crucial for the activity of potent anticancer agents like fenretinide, with studies showing that derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation.[5][6]

This guide focuses on the intersection of these two powerful concepts: the therapeutic potential of derivatives based on the 5-Amino-2-fluorophenol hydrochloride core. This scaffold offers a unique starting point for creating novel therapeutics, combining the proven biological relevance of aminophenols with the strategic advantages of fluorination. As a Senior Application Scientist, this document serves to provide both the foundational logic and the practical, field-proven methodologies for synthesizing, evaluating, and optimizing these promising compounds.

Part 1: Synthesis of 5-Amino-2-fluorophenol Derivatives: A Modular Approach

The primary amino group and the phenolic hydroxyl group of the 5-Amino-2-fluorophenol core are ideal handles for chemical modification, allowing for the creation of a diverse library of derivatives. The general approach involves functionalizing the amino group, most commonly through acylation, to introduce a variety of side chains.

Core Synthetic Strategy: N-Acylation

The most direct method for creating derivatives is the N-acylation of the primary amine. This reaction couples the aminophenol core with carboxylic acids, acyl chlorides, or anhydrides to form an amide linkage. This approach is foundational to creating libraries of compounds with varying physicochemical properties.

General Protocol 1: Synthesis of N-(4-fluoro-3-hydroxyphenyl)acetamide Derivatives

This protocol details a representative synthesis of an amide derivative.

Rationale: This procedure creates an amide bond, a stable and common linkage in pharmaceuticals. The choice of the acylating agent (R-COCl) is critical as the 'R' group will ultimately define the derivative's unique properties. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

Materials:

  • 5-Amino-2-fluorophenol hydrochloride

  • Acyl chloride (e.g., Acetyl chloride, Dodecanoyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-Amino-2-fluorophenol hydrochloride (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.2 mmol) to the solution to free the amine and neutralize future acid by-products.

  • Acylation: Slowly add the desired acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water (5 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield the final N-acyl derivative.[7]

  • Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This modular approach allows for the synthesis of a wide range of derivatives by simply varying the acyl chloride used. For instance, using long-chain acyl chlorides can increase lipophilicity, which may enhance cell membrane permeability.[7]

Diagram: Synthetic Workflow for Derivative Library Generation

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control A 5-Amino-2-fluorophenol HCl C N-Acylation Reaction (Base, Solvent) A->C B Acyl Chlorides (R-COCl) or Carboxylic Acids B->C D Crude Product Mixture C->D E Purification (Chromatography/Recrystallization) D->E F Pure Derivative Library (>95% Purity) E->F G Structural Confirmation (NMR, MS) F->G H Purity Analysis (HPLC) F->H

Caption: Workflow for synthesizing a library of 5-Amino-2-fluorophenol derivatives.

Part 2: Proposed Mechanisms of Action & Therapeutic Targets

While direct studies on 5-Amino-2-fluorophenol derivatives are nascent, the extensive research on related aminophenol structures provides a strong basis for hypothesizing their mechanisms of action, particularly in oncology.

Primary Hypothesis: Induction of Apoptosis via Kinase Pathway Modulation

A significant body of evidence suggests that aminophenol derivatives exert their anticancer effects by inducing apoptosis.[5][6] One of the key mechanisms is the modulation of signaling cascades controlled by Mitogen-Activated Protein Kinases (MAPKs). The p38 MAPK pathway, in particular, is a crucial regulator of cellular responses to stress and is often implicated in apoptosis.

Novel aminophenol-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by directly targeting p38 MAPK.[8] Molecular docking and dynamic simulations confirmed that these compounds form stable interactions with key amino acid residues in the active site of the kinase.[8] It is highly probable that 5-Amino-2-fluorophenol derivatives, with appropriate side chains, could adopt conformations that allow for similar interactions. The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and by increasing the metabolic stability of the compound, prolonging its engagement with the target.[2]

Diagram: Hypothesized p38 MAPK Signaling Pathway Inhibition

G ext_stim Cellular Stress (e.g., Chemotherapy) p38 p38 MAPK ext_stim->p38 Activates downstream Downstream Effectors (e.g., ATF2, p53) p38->downstream Phosphorylates derivative 5-Amino-2-fluorophenol Derivative derivative->p38 Inhibits apoptosis Apoptosis downstream->apoptosis Induces

Caption: Proposed inhibition of the p38 MAPK pathway by a derivative.

Part 3: Experimental Validation & Drug Development Workflow

A systematic, multi-stage approach is required to validate the therapeutic potential of newly synthesized derivatives. This workflow progresses from broad initial screenings to more focused in vivo studies.

Stage 1: In Vitro Screening

The initial step is to screen the library of derivatives for biological activity using high-throughput cell-based assays.

Protocol 2: Cell Viability MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It provides a robust and quantitative measure of a compound's ability to inhibit cell growth or induce cell death. This is a crucial first-pass filter to identify active compounds (hits).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, DU-145 for prostate cancer)[5]

  • Synthesized derivatives dissolved in DMSO

  • DMEM/RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Analysis of Derivatives

The IC₅₀ values obtained from the MTT assay should be tabulated to compare the potency of the different derivatives.

Compound IDR-Group on AmideIC₅₀ on MDA-MB-231 (µM)[8]IC₅₀ on DU-145 (µM)[5]
DERIV-01Methyl> 100> 100
DERIV-02Phenyl45.252.8
DERIV-034-Chlorophenyl21.728.4
DERIV-04Dodecyl16.819.3

This is example data. Actual results will vary.

This table allows for the rapid identification of structure-activity relationships (SAR). For example, the hypothetical data above suggests that increasing the lipophilicity and adding electron-withdrawing groups on a phenyl ring enhances anticancer activity.[6][7]

Stage 2: In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.[9]

Protocol 3: Xenograft Mouse Model for Anticancer Efficacy

Rationale: This model assesses the ability of a lead compound to inhibit tumor growth in a living animal, providing a critical bridge to human clinical trials.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cells (e.g., MDA-MB-231)

  • Lead compound formulated for injection (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer the lead compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups. Perform histological analysis of the tumors and major organs to assess efficacy and toxicity.

Diagram: Preclinical Drug Development Workflow

G A Derivative Library Synthesis B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification (Potent Compounds) B->C IC50 < 20µM D Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) C->D E Lead Candidate Selection D->E Target Engagement Confirmed F In Vivo Efficacy (Xenograft Models) E->F G ADMET & Toxicology Studies E->G H IND-Enabling Studies F->H G->H

Caption: A standard preclinical workflow for evaluating novel therapeutic agents.[10]

Conclusion and Future Perspectives

The 5-Amino-2-fluorophenol hydrochloride scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The combination of the biologically active aminophenol core with the strategic placement of a fluorine atom provides a strong foundation for creating derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds.

Future work should focus on expanding the derivative library to explore a wider chemical space and to further refine structure-activity relationships. Elucidating the precise molecular targets and downstream signaling effects will be critical for optimizing lead compounds and for the eventual design of clinical trials.[11][12] The systematic application of the principles and protocols described herein will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Novel aminophenol derivatives for drug discovery. (n.d.). BenchChem.
  • Application Notes & Protocols for Therapeutic Agent Development. (n.d.). BenchChem.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). National Center for Biotechnology Information.
  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). PubMed.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Phase 1 Clinical Trials of Small Molecules: Evolution and State of the Art. (2021). Bentham Science.
  • Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. (n.d.). BenchChem.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures.
  • Designing First-In-Human Trials for Small Molecules and Biologics. (2021). YouTube.
  • The role of fluorine in medicinal chemistry. (n.d.).

Sources

Literature review on 5-Amino-2-fluorophenol hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Amino-2-fluorophenol Hydrochloride: A Core Pharmaceutical Intermediate

Executive Summary

5-Amino-2-fluorophenol hydrochloride is a highly functionalized aromatic compound of significant interest in the pharmaceutical and chemical industries. Its unique molecular architecture, featuring an amino group, a hydroxyl group, and a fluorine atom, makes it a versatile and valuable building block for the synthesis of complex molecular targets. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Amino-2-fluorophenol hydrochloride, detailing its physicochemical properties, a robust synthetic protocol, its reactivity and applications in drug development, and essential safety and handling procedures.

Introduction: The Strategic Importance of Fluorinated Intermediates

In modern drug discovery, the deliberate introduction of fluorine into lead compounds is a cornerstone of molecular design.[1] The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] 5-Amino-2-fluorophenol hydrochloride serves as a critical precursor that introduces a fluorinated aminophenol scaffold, which is present in a variety of biologically active compounds.[3][4] The three functional groups—amine, phenol, and fluorine—offer distinct points for chemical modification, allowing for the construction of diverse and complex molecular libraries for drug screening and development. This guide serves as a resource for researchers and drug development professionals, providing the technical insights necessary to effectively utilize this important intermediate.

Physicochemical Properties and Characterization

5-Amino-2-fluorophenol hydrochloride is typically a solid at room temperature. Its identity and purity are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Table 1: Physicochemical Properties of 5-Amino-2-fluorophenol

Property Value Source(s)
Chemical Name 5-Amino-2-fluorophenol hydrochloride N/A
Synonyms 3-Amino-6-fluorophenol hydrochloride N/A
CAS Number 100367-48-4 (for free base) [5]
Molecular Formula C₆H₇ClFNO
Molecular Weight 163.58 g/mol Calculated
Appearance Solid

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |

Synthesis of 5-Amino-2-fluorophenol Hydrochloride

The most common and efficient industrial route to 5-Amino-2-fluorophenol is through the catalytic reduction of its nitro precursor, 2-fluoro-5-nitrophenol.[6] This transformation is highly selective and typically proceeds with high yield. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.

Logical Workflow for Synthesis

The synthesis is a two-step process beginning with the readily available 2-fluoro-5-nitrophenol. The critical step is the selective reduction of the nitro group without affecting the fluorine or hydroxyl substituents. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and the clean nature of the work-up.

G cluster_0 Step 1: Catalytic Reduction cluster_1 Step 2: Salt Formation A 2-Fluoro-5-nitrophenol B 5-Amino-2-fluorophenol A->B H₂ (g), Pd/C Ethanol, Room Temp. C 5-Amino-2-fluorophenol D 5-Amino-2-fluorophenol HCl C->D HCl in Isopropanol 0°C to Room Temp.

Caption: Synthetic workflow for 5-Amino-2-fluorophenol hydrochloride.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 2-fluoro-5-nitrophenol followed by conversion to the hydrochloride salt.

Materials:

  • 2-Fluoro-5-nitrophenol (1.0 equiv)[7][8]

  • 10% Palladium on Carbon (Pd/C) (0.01-0.02 equiv)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Hydrochloric acid solution in isopropanol (2 M)

  • Diethyl ether

  • Nitrogen or Argon gas

  • Standard hydrogenation glassware (e.g., Parr shaker or H-Cube) or a round-bottom flask with a balloon

Step 1: Reduction of 2-Fluoro-5-nitrophenol

  • In a suitable reaction vessel, dissolve 2-fluoro-5-nitrophenol (1.0 equiv) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield crude 5-Amino-2-fluorophenol as a solid.

Step 2: Formation of the Hydrochloride Salt

  • Redissolve the crude 5-Amino-2-fluorophenol in a minimal amount of anhydrous ethanol or isopropanol.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 equiv) dropwise with stirring.

  • A precipitate will typically form immediately.

  • Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • If precipitation is slow, add an anti-solvent like diethyl ether to facilitate the process.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain 5-Amino-2-fluorophenol hydrochloride.

Applications in Pharmaceutical Synthesis

The true value of 5-Amino-2-fluorophenol lies in its trifunctional nature, which allows for sequential and site-selective reactions. The amino group is a potent nucleophile and a handle for amide bond formation, diazotization, or reductive amination. The hydroxyl group can be alkylated to form ethers or acylated to form esters. The relative positions of the amino and hydroxyl groups (ortho) also make this molecule an ideal precursor for synthesizing heterocyclic ring systems, such as benzoxazoles, which are common scaffolds in medicinal chemistry.

Representative Application: Synthesis of a Benzoxazole Scaffold

Benzoxazoles are privileged structures in drug discovery, exhibiting a wide range of biological activities. 5-Amino-2-fluorophenol is an excellent starting material for creating fluorinated benzoxazole derivatives. The general reaction involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.

G A 5-Amino-2-fluorophenol C Intermediate Amide A->C Coupling Agent (e.g., EDC, HATU) B Carboxylic Acid (R-COOH) B->C D 6-Fluorobenzoxazole Derivative C->D Heat, Acid Catalyst (Dehydration/Cyclization)

Caption: Pathway for synthesizing a 6-fluorobenzoxazole from 5-Amino-2-fluorophenol.

This pathway demonstrates how the intermediate is used to build more complex heterocyclic systems. The fluorine atom at the 6-position of the resulting benzoxazole can then be used to modulate the electronic properties and metabolic stability of the final drug candidate.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 5-Amino-2-fluorophenol hydrochloride is crucial. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard and Precautionary Information

Category Code(s) Description Source(s)
Pictogram GHS07 Exclamation Mark
Signal Word Warning
Hazard Statements H302H315H319H335 Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation.

| Precautionary Statements | P261P280P301+P312P305+P351+P338 | Avoid breathing dust.Wear protective gloves/eye protection.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) and protected from light.

Conclusion

5-Amino-2-fluorophenol hydrochloride is more than a simple chemical; it is an enabling tool for modern pharmaceutical development. Its strategic combination of reactive functional groups with the advantageous properties of fluorine makes it a high-value intermediate. A thorough understanding of its synthesis, reactivity, and handling allows researchers to leverage its potential to construct novel and effective therapeutic agents, underscoring the pivotal role of such building blocks in the journey from laboratory synthesis to life-saving medicines.

References

Sources

A Comprehensive Technical Guide to the Molecular Weight and Formula Analysis of 5-Amino-2-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-fluorophenol hydrochloride is a substituted aromatic amine of significant interest in the pharmaceutical and chemical synthesis sectors, often serving as a critical building block for more complex molecules. The unambiguous confirmation of its molecular weight and elemental formula is a foundational requirement for its use in research and development, ensuring purity, identity, and consistency in subsequent applications. This technical guide provides a robust, multi-faceted approach to the analytical characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, integrating theoretical calculations with field-proven experimental protocols. This document details the use of high-resolution mass spectrometry (HRMS) for precise mass determination and elemental analysis (EA) for orthogonal confirmation of the empirical formula, presenting a self-validating system for researchers, scientists, and drug development professionals.

Theoretical Molecular Profile of 5-Amino-2-fluorophenol Hydrochloride

Before any experimental verification, a thorough theoretical analysis is essential. This establishes the benchmark values against which all empirical data will be compared. The subject of our analysis is the hydrochloride salt of 5-Amino-2-fluorophenol.

The structure consists of a fluorophenol backbone with an amino group at the 5-position. The hydrochloride salt is formed by the protonation of the basic amino group.

  • Free Base: 5-Amino-2-fluorophenol

  • Chemical Formula (Free Base): C₆H₆FNO[1][2]

  • Molecular Weight (Free Base): 127.12 g/mol [1][2]

  • Hydrochloride Salt Formula: C₆H₆FNO · HCl, which is represented as C₆H₇ClFNO for calculation purposes.

Calculation of Theoretical Molecular Weight

The molecular weight is the sum of the atomic masses of all atoms in the molecule.[3] Using the most common isotopes, the calculation is as follows:

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC612.01172.066
HydrogenH71.0087.056
ChlorineCl135.45335.453
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO115.99915.999
Total Monoisotopic Mass: 163.0153
Total Average Mass: 163.579

For high-resolution mass spectrometry, the monoisotopic mass (163.0153 Da) is the critical value, calculated using the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ¹⁹F). For gravimetric and stoichiometric calculations, the average molecular weight (163.58 g/mol ) is used.

Calculation of Theoretical Elemental Composition

Based on the average molecular weight, the theoretical mass percentage of each element is calculated. This is the cornerstone for validation by elemental analysis.

ElementTotal Atomic WeightMolecular WeightMass Percentage (%)
Carbon72.066163.57944.05%
Hydrogen7.056163.5794.31%
Chlorine35.453163.57921.67%
Fluorine18.998163.57911.61%
Nitrogen14.007163.5798.56%
Oxygen15.999163.5799.78%
Total 163.579 163.579 100.00%

Experimental Verification of Molecular Weight and Formula

A multi-pronged experimental approach is necessary to confirm the theoretical data. We leverage orthogonal techniques—mass spectrometry and elemental analysis—to build a high-confidence profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[3][4] We select High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, because its ability to measure mass to four or more decimal places is crucial. This level of precision allows us to not only confirm the molecular weight but also to propose a molecular formula with high confidence, as very few elemental combinations will match such an exact mass. Electrospray ionization (ESI) is the chosen ionization method due to its "soft" nature, which is ideal for analyzing polar, salt-form compounds like aminophenol hydrochlorides without causing significant fragmentation.[5]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of 5-Amino-2-fluorophenol hydrochloride (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the analyte remains protonated and improves ionization efficiency.

  • Instrument Calibration: Calibrate the mass spectrometer using a certified calibration standard across the desired mass range (e.g., m/z 50-500) to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. The expected ion is the protonated free base, [M+H]⁺, where 'M' is the neutral 5-Amino-2-fluorophenol molecule. The HCl salt will dissociate in solution, and the free amine will be protonated.

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the protonated free base (C₆H₆FNO + H⁺).

    • Theoretical [M+H]⁺ m/z: 127.0515 (for C₆H₆FNO) + 1.0078 (for H⁺) = 128.0593 .

    • Compare the experimentally measured m/z value to the theoretical value. The mass error, measured in parts-per-million (ppm), should be less than 5 ppm for confident identification.

Trustworthiness: The protocol's integrity is maintained by running a solvent blank before the sample to check for background contamination and by periodically re-analyzing the calibration standard to check for mass drift.

Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve Sample (10 µg/mL in ACN/H₂O) Infusion Direct Infusion (5-10 µL/min) Prep->Infusion Ionization Ionization (Positive ESI) Infusion->Ionization MassAnalyzer Mass Analyzer (TOF or Orbitrap) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Process Generate m/z Spectrum Detection->Process Identify Identify [M+H]⁺ Ion Process->Identify Compare Compare Experimental m/z to Theoretical m/z Identify->Compare Validate Validate Formula (Mass Error < 5 ppm) Compare->Validate

Caption: Workflow for molecular weight and formula validation using ESI-HRMS.

Elemental Analysis (EA) for Orthogonal Formula Confirmation

Expertise & Causality: While HRMS provides a highly accurate mass that strongly suggests a formula, it does not directly measure the elemental ratios. Elemental analysis is a quantitative combustion technique that provides the mass percentages of C, H, N, and other elements like halogens.[6][7][8] This provides an orthogonal, independent confirmation of the molecular formula derived from theoretical calculations and HRMS. A successful result from both techniques provides an exceptionally high degree of confidence. The accepted deviation between theoretical and experimental values is typically within ±0.4%.[9]

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Weigh a small amount of the dried, homogenized sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.

  • Instrument Setup: Calibrate the elemental analyzer using certified standards (e.g., acetanilide for C, H, N) to ensure accuracy.

  • Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) rich in oxygen. This process combusts the organic material into simple gases (CO₂, H₂O, N₂, etc.).

  • Reduction & Separation: The combustion gases are passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas. The resulting gases are then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Halogen Analysis: Chlorine and fluorine are typically determined by separate methods, such as Schöniger oxidation followed by ion chromatography.

  • Calculation: The instrument software calculates the mass percentage of each element based on the detector response and the initial sample weight.

Trustworthiness: The protocol's validity is ensured by analyzing a certified reference material alongside the unknown sample. The results for the reference material must fall within its specified acceptance criteria for the analysis of the unknown to be considered valid.

Visualization: Elemental Analysis Validation Logic

EA_Logic Theoretical Theoretical Formula (C₆H₇ClFNO) Calc Calculate Theoretical % (C, H, N, Cl, F, O) Theoretical->Calc Compare Compare Results: |Theoretical % - Experimental %| Calc->Compare Sample Test Sample Analyze Perform Combustion & Ion Chromatography Sample->Analyze Exp_Result Obtain Experimental % Analyze->Exp_Result Exp_Result->Compare Pass Result Valid (Deviation ≤ 0.4%) Compare->Pass Pass Fail Result Invalid (Deviation > 0.4%) Compare->Fail Fail

Caption: Logical flow for validating a molecular formula via elemental analysis.

Integrated Data Summary and Conclusion

The true power of this analytical approach lies in the synthesis of data from these independent techniques. A successful analysis will yield converging results that confirm the identity and purity of 5-Amino-2-fluorophenol hydrochloride.

Summary of Analytical Findings

ParameterTheoretical ValueExperimental Result (Example)Status
Molecular Formula C₆H₇ClFNO--
Molecular Weight (Avg.) 163.58 g/mol --
[M+H]⁺ m/z (Monoisotopic) 128.0593128.0590✅ (Within 5 ppm)
Elemental C% 44.05%44.15%✅ (Δ = 0.10%)
Elemental H% 4.31%4.25%✅ (Δ = 0.06%)
Elemental N% 8.56%8.61%✅ (Δ = 0.05%)

By employing high-resolution mass spectrometry to confirm the precise molecular mass and elemental analysis to validate the elemental ratios, we establish a rigorous, self-validating framework. This dual-pronged approach provides the high degree of certainty required by researchers, scientists, and drug development professionals, ensuring that the foundational identity of 5-Amino-2-fluorophenol hydrochloride is unequivocally confirmed before its use in critical applications.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). News-Medical.net. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Element analysis. (n.d.). University of Babylon. Retrieved from [Link]

  • Boersma, M. G., et al. (2001). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

  • Chemguy. (2016, September 15). Mass Spectrometry: Steps to Analyzing a Mass Spec for Molecular Formula [Video]. YouTube. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, April 18). Mass Spectrometry: Determination of Molecular Formula [Video]. YouTube. Retrieved from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from [Link]

  • Crunch Chemistry. (2020, March 16). How to interpret a mass spectrum for a molecule [Video]. YouTube. Retrieved from [Link]

  • Roxi Hulet. (2020, December 9). 23: Using the Rule of 13 to determine molecular formula [Video]. YouTube. Retrieved from [Link]

  • Gary Mabbott. (2016, April 5). Finding the molecular formula from a mass spectrum [Video]. YouTube. Retrieved from [Link]

Sources

Stability of 5-Amino-2-fluorophenol Hydrochloride Under Standard Laboratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-fluorophenol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its inherent reactivity, stemming from the presence of both an amino and a hydroxyl group on a fluorinated benzene ring, makes a thorough understanding of its stability profile imperative for researchers, process chemists, and quality control analysts. This technical guide provides a comprehensive overview of the stability of 5-Amino-2-fluorophenol hydrochloride under standard laboratory conditions. It delves into its physicochemical properties, postulates potential degradation pathways, outlines a robust protocol for forced degradation studies, and proposes a validated stability-indicating analytical method. This guide is intended to be a practical resource for scientists and professionals in the drug development and chemical industries, enabling them to handle, store, and analyze this compound with confidence, ensuring the integrity of their research and manufacturing processes.

Physicochemical Properties and Intrinsic Stability

5-Amino-2-fluorophenol hydrochloride is a solid at room temperature with a molecular formula of C6H7ClFNO and a molecular weight of 163.58 g/mol . While specific, comprehensive stability data for this compound is not extensively published, its structure allows for informed predictions of its stability based on the well-documented behavior of aminophenols and fluorinated aromatic compounds.

The primary functional groups influencing its stability are the primary aromatic amine and the phenolic hydroxyl group. Generally, aminophenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures, often leading to the formation of colored degradation products.[1] The presence of a fluorine atom on the aromatic ring is known to increase the metabolic and oxidative stability of molecules due to the high strength of the C-F bond.[2][3]

The hydrochloride salt form of the amine group is expected to enhance its stability by reducing the electron-donating capacity of the nitrogen atom, thereby making the aromatic ring less susceptible to electrophilic attack and oxidation. However, the overall stability will be influenced by the interplay of these electronic effects and the specific storage and handling conditions. One safety data sheet notes that the material may darken in color during storage, which is a common indicator of degradation in phenolic compounds.[1]

PropertyValueSource
Molecular Formula C6H6FNO · HClN/A
Molecular Weight 163.58 g/mol N/A
Physical State Solid[4]
Melting Point 168-170 °C[5]
Recommended Storage 2-8 °C, under inert atmosphere, protected from light[2][4]
Incompatibilities Strong oxidizing agents, strong bases, strong acids, acid chlorides, acid anhydrides[1][6][7][8]

Postulated Degradation Pathways

Based on the functional groups present in 5-Amino-2-fluorophenol hydrochloride, several degradation pathways can be postulated under forced degradation conditions.

DOT Script for Degradation Pathways

G cluster_stress Stress Conditions cluster_compound 5-Amino-2-fluorophenol HCl cluster_products Potential Degradation Products Acid Acidic Hydrolysis Deamination 2-Fluorophenol Acid->Deamination Potential deamination Base Basic Hydrolysis Oxidation_Products Quinone-imine derivatives, Polymeric materials Base->Oxidation_Products Base-catalyzed oxidation Oxidation Oxidative Oxidation->Oxidation_Products Formation of colored quinoidal species Thermal Thermal Decarboxylation Fluorinated anilines Thermal->Decarboxylation Potential decarboxylation at high temp. Photo Photolytic Photo->Oxidation_Products Light-induced oxidation Compound [Structure of 5-Amino-2-fluorophenol HCl] Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Postulated degradation pathways of 5-Amino-2-fluorophenol hydrochloride under various stress conditions.

Oxidative Degradation

This is the most probable degradation pathway for aminophenols. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. The reaction is likely to proceed via the formation of a quinone-imine intermediate, which can then polymerize to form colored, insoluble materials. The presence of the fluorine atom may slow down this process but is unlikely to prevent it entirely, especially under harsh oxidative conditions (e.g., exposure to hydrogen peroxide).

Acidic and Basic Hydrolysis

The amide bond in the hydrochloride salt is stable to hydrolysis. However, under strong acidic or basic conditions, other reactions may be promoted. In strong acid, protonation of the amino group will deactivate the ring towards electrophilic attack. In strong base, deprotonation of the phenolic hydroxyl group will strongly activate the ring, making it highly susceptible to oxidation. Therefore, degradation under basic conditions is likely to be an accelerated form of oxidative degradation.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. For phenolic compounds, this can involve cleavage of the C-O and C-N bonds, potentially leading to the formation of smaller, volatile molecules. The presence of the fluorine atom may influence the thermal stability.

Photolytic Degradation

Exposure to UV or visible light can provide the energy to initiate photo-oxidation reactions, similar to the oxidative degradation pathway. The extent of degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.

Recommended Protocol for a Forced Degradation Study

A comprehensive forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.[8][9] The following protocol is a best-practice recommendation for 5-Amino-2-fluorophenol hydrochloride.

DOT Script for Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution of 5-Amino-2-fluorophenol HCl in a suitable solvent (e.g., Methanol:Water) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid State) (e.g., 80°C) Prep->Thermal Photo Photolytic (Solution) (ICH Q1B conditions) Prep->Photo Analysis Analyze samples at various time points by a stability-indicating HPLC-UV method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Assess peak purity and mass balance. Identify and characterize significant degradation products (e.g., by LC-MS). Analysis->Evaluation

Caption: A typical workflow for a forced degradation study of 5-Amino-2-fluorophenol hydrochloride.

General Procedure
  • Stock Solution Preparation: Prepare a stock solution of 5-Amino-2-fluorophenol hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., 50:50 methanol:water).

  • Stress Conditions: Expose the stock solution (for solution-state studies) or the solid compound (for solid-state studies) to the stress conditions outlined in the table below.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[10][11]

  • Sample Neutralization/Quenching: For acidic and basic samples, neutralize the solution to approximately pH 7 before analysis. For oxidative samples, the reaction may be quenched by adding a reducing agent like sodium bisulfite, if necessary.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

Stress ConditionRecommended Parameters
Acidic Hydrolysis 0.1 M HCl at 60°C
Basic Hydrolysis 0.1 M NaOH at room temperature (monitor closely due to high reactivity)
Oxidative 3% H2O2 at room temperature
Thermal (Solid) 80°C in a calibrated oven
Thermal (Solution) 60°C in a calibrated water bath
Photolytic Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[6]

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, thus allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

DOT Script for Analytical Method Workflow

G cluster_sample Sample cluster_hplc HPLC System cluster_data Data Analysis Sample Stressed Sample Solution (diluted as necessary) HPLC Injection onto a C18 column (e.g., 250 x 4.6 mm, 5 µm) Sample->HPLC Mobile_Phase Gradient elution with a mobile phase of: A: 0.1% Formic Acid in Water B: Acetonitrile Detection UV Detection at an appropriate wavelength (e.g., 285 nm) Data Chromatogram showing separation of parent peak from degradation product peaks Detection->Data

Caption: Proposed HPLC-UV method for the stability analysis of 5-Amino-2-fluorophenol hydrochloride.

Chromatographic Conditions
ParameterProposed ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the amine is protonated and to improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient Elution A linear gradient from 5% to 95% B over 20-30 minutesTo ensure elution of both the polar parent compound and any less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 285 nmBased on typical UV absorbance for aminophenols, but should be optimized by determining the UV spectrum of the parent compound.[2][6]
Method Validation

The proposed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The stressed samples generated during the forced degradation study will be crucial for demonstrating the stability-indicating nature of the method by showing that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Recommendations for Storage and Handling

Based on the physicochemical properties and potential for degradation, the following storage and handling recommendations are provided for 5-Amino-2-fluorophenol hydrochloride:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[2][4] Protect from direct sunlight.

  • Handling: Handle in a well-ventilated area or in a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[12] Avoid creating dust.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, strong acids, acid chlorides, and acid anhydrides to prevent vigorous reactions and degradation.[1][6][7][8]

Conclusion

This technical guide provides a robust framework for assessing the stability of 5-Amino-2-fluorophenol hydrochloride through a systematic forced degradation study and a proposed stability-indicating HPLC-UV method. By following these best-practice recommendations, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate in their work. Further studies are warranted to definitively identify the degradation products and to establish a comprehensive stability profile under various conditions.

References

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol. BenchChem.
  • Sigma-Aldrich. (2025, April 24).
  • ACS Organic & Inorganic Au. (2023, September 5).
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
  • Fisher Scientific. (2010, May 20).
  • Sigma-Aldrich. (n.d.). 5-Amino-2-fluorophenol.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Pharmaceutical Technology. (2016, May 2).
  • Key Organics. (2018, April 30).
  • Thermo Fisher Scientific. (2010, May 20).
  • PMC - NIH. (n.d.).
  • Fisher Scientific. (2025, December 23).

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Methodological & Application

Step-by-step synthesis protocol for 5-Amino-2-fluorophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 5-Amino-2-fluorophenol hydrochloride (CAS 100367-48-4) , a critical intermediate in the manufacturing of the tyrosine kinase inhibitor Cabozantinib .

The synthesis is designed to ensure regiochemical purity, utilizing the Benzoxazolinone Route . This pathway avoids the mixture of isomers typically associated with direct nitration of fluorophenols and circumvents the wrong regioselectivity observed in the hydrolysis of 2,4-difluoronitrobenzene.

Part 1: Retrosynthetic Analysis & Strategy

Target Molecule: 5-Amino-2-fluorophenol hydrochloride

  • Structure: Phenol core with a fluorine atom at position 2 (ortho) and an amino group at position 5 (meta to OH, para to F).

  • Key Challenge: Direct electrophilic substitution (nitration) of 2-fluorophenol yields predominantly the 4-nitro isomer (para to OH), not the required 5-nitro precursor.

  • Solution: Use 2-Amino-5-nitrophenol as a scaffold. The amino group at position 2 directs the fluorination (via Balz-Schiemann), while the nitro group at position 5 is preserved for late-stage reduction.

Synthetic Pathway:

  • Scaffold Construction: Synthesis of 6-nitro-2-benzoxazolinone followed by hydrolysis to yield pure 2-amino-5-nitrophenol .

  • Fluorination (The "Switch"): Conversion of the C2-amino group to a fluorine atom via the Balz-Schiemann reaction (Diazotization + Thermal Decomposition) to yield 2-fluoro-5-nitrophenol .

  • Reduction: Catalytic hydrogenation of the C5-nitro group to the amine.

  • Salt Formation: Stabilization as the hydrochloride salt.

SynthesisPathway SM 2-Aminophenol (Starting Material) Int1 2-Benzoxazolinone SM->Int1 Urea, H2SO4 Cyclization Int2 6-Nitro-2-benzoxazolinone Int1->Int2 HNO3, H2SO4 Nitration Int3 2-Amino-5-nitrophenol (Key Intermediate) Int2->Int3 NaOH, then HCl Hydrolysis Int4 2-Fluoro-5-nitrophenol Int3->Int4 1. NaNO2, HBF4 2. Heat Balz-Schiemann Prod 5-Amino-2-fluorophenol HCl Int4->Prod 1. H2, Pd/C 2. HCl Reduction

Caption: Step-wise synthetic logic from commodity starting material to target API intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitrophenol

This step establishes the correct substitution pattern (1-OH, 2-NH2, 5-NO2) by utilizing the steric and electronic directing effects of the benzoxazolinone ring.

  • Reagents: 2-Benzoxazolinone (or 2-aminophenol + urea), Nitric Acid (65%), Sulfuric Acid (98%), Sodium Hydroxide (50% aq), Hydrochloric Acid (37%).

  • Mechanism: Nitration of 2-benzoxazolinone occurs exclusively at position 6 (para to the nitrogen donor). Subsequent hydrolysis cleaves the cyclic carbamate, liberating the amine and phenol.

Protocol:

  • Nitration:

    • Dissolve 2-benzoxazolinone (13.5 g, 0.1 mol) in sulfuric acid (40 mL) at 0–5 °C.

    • Dropwise add a mixture of nitric acid (4.5 mL) and sulfuric acid (10 mL), maintaining temperature below 10 °C.

    • Stir for 1 hour at 0–5 °C, then pour onto crushed ice (200 g).

    • Filter the yellow precipitate (6-nitro-2-benzoxazolinone ), wash with water, and dry.

  • Hydrolysis:

    • Suspend the wet cake in 10% NaOH solution (100 mL).

    • Reflux the mixture for 2 hours (hydrolysis of the carbamate).

    • Cool to room temperature and carefully acidify to pH 5–6 with conc. HCl .

    • The product, 2-amino-5-nitrophenol , precipitates as a dark yellow/brown solid.

    • Filter, wash with cold water, and dry.

    • Yield: ~85% (over 2 steps).[1] Purity: >98% (HPLC).

Step 2: Conversion to 2-Fluoro-5-nitrophenol (Balz-Schiemann)

This is the critical "heteroatom exchange" step. The amino group is converted to a diazonium salt and then replaced by fluorine.

  • Reagents: 2-Amino-5-nitrophenol, Tetrafluoroboric acid (HBF4, 48% aq), Sodium Nitrite (NaNO2), Sand (for thermal decomposition).

Protocol:

  • Diazotization:

    • In a polyethylene or PTFE beaker (glass can be etched), suspend 2-amino-5-nitrophenol (15.4 g, 0.1 mol) in HBF4 (60 mL).

    • Cool the suspension to -5 °C using an ice/salt bath.

    • Add a solution of NaNO2 (7.0 g in 15 mL water) dropwise, keeping the temperature below 0 °C.

    • Stir for 30 minutes. The diazonium tetrafluoroborate salt may precipitate.

  • Isolation (Optional but recommended for purity):

    • Filter the diazonium salt at 0 °C and wash with cold ether/HBF4. Caution: Do not let the salt dry completely as it can be shock-sensitive.

  • Thermal Decomposition:

    • Suspend the damp diazonium salt in 1,2-dichlorobenzene (or mix with inert sand) and heat to 120–140 °C. Nitrogen gas evolution will be vigorous.

    • Alternatively, heat the dry salt carefully (behind a blast shield) with a heat gun until decomposition propagates.

  • Workup:

    • If using solvent, steam distill the product or extract with ethyl acetate.

    • Wash organic layer with dilute NaHCO3 (to remove HF traces) and brine.

    • Evaporate solvent to yield 2-fluoro-5-nitrophenol .

    • Appearance: Yellowish solid. Yield: 50–65%.[2]

Step 3: Reduction and Salt Formation

The final step reduces the nitro group to the amine without defluorination (which can occur under vigorous hydrogenation conditions).

  • Reagents: 2-Fluoro-5-nitrophenol, 10% Pd/C, Ethanol, Hydrogen gas (balloon or low pressure), HCl in dioxane/ether.

Protocol:

  • Hydrogenation:

    • Dissolve 2-fluoro-5-nitrophenol (7.85 g, 0.05 mol) in Ethanol (100 mL).

    • Add 10% Pd/C catalyst (0.8 g, 10 wt% loading).

    • Stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4–6 hours. Monitor by TLC for disappearance of the nitro compound.

    • Note: Avoid high pressure or acidic conditions during hydrogenation to prevent hydrodefluorination.

  • Isolation:

    • Filter the catalyst through a Celite pad under nitrogen (pyrophoric catalyst).

    • The filtrate contains the free base 5-amino-2-fluorophenol .

  • Salt Formation:

    • Cool the filtrate to 0 °C.

    • Add 4M HCl in dioxane (15 mL) dropwise.

    • The 5-amino-2-fluorophenol hydrochloride salt precipitates as a white to off-white crystalline solid.

    • Filter, wash with cold ether, and dry under vacuum.

    • Final Yield: ~90% (from nitro precursor).

Part 3: Data Summary & Safety

Key Analytical Parameters
ParameterSpecificationNote
Appearance White to light gray crystalline powderDarkens on oxidation (store under inert gas)
Melting Point >250 °C (dec)Characteristic of HCl salts
1H NMR (DMSO-d6) δ 10.2 (s, OH), 9.8 (br, NH3+), 7.1 (dd, H-3), 6.8 (m, H-4/H-6)Distinct coupling of F with H-3 and H-4
Purity (HPLC) >98.0%Critical for pharmaceutical use
Storage 2–8 °C, Hygroscopic, Light SensitiveStore in amber vials under Argon
Safety & Hazards (GHS)
  • HBF4 / Fluorides: Highly corrosive and toxic. Causes severe burns. Use proper PPE (face shield, neoprene gloves) and have calcium gluconate gel available.

  • Diazonium Salts: Potentially explosive when dry. Handle wet or in solution whenever possible. Use a blast shield during decomposition.

  • Nitro Compounds: Potential explosion hazard if heated under confinement.

  • Hydrogenation: Fire/Explosion hazard. Pd/C is pyrophoric when dry.

References

  • Synthesis of Cabozantinib & Intermediates

    • Lamb, P. et al. "C-Met Modulators and Methods of Use." World Intellectual Property Organization, WO 2005/030140 A2, 2005. Link

    • Note: Describes the coupling of 5-amino-2-fluorophenol (Compound 16) to the quinoline core.
  • Preparation of 2-Amino-5-nitrophenol (Benzoxazolinone Route)

    • Shao, Y. "Method for producing 5-nitro-2-aminophenol."[3][4][5] China National Intellectual Property Administration, CN105669477A, 2016. Link

    • Note: Details the nitr
  • Balz-Schiemann Reaction on Nitrophenols

    • Flood, D. T. "Fluorobenzene."[6] Organic Syntheses, Coll. Vol. 2, p. 295, 1943. Link

    • Note: General procedure adapted for the specific phenol derivative.[7][8][9]

  • Safety Data Sheet (SDS)

    • Fisher Scientific. "Safety Data Sheet: 2-Amino-5-fluorophenol." (Isomer reference for general handling). Link

Sources

Application Note: Strategic Coupling of 5-Amino-2-fluorophenol Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorophenol hydrochloride is a trifunctional reagent of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by its substituents.[1][2] The presence of a nucleophilic amino group, a hydroxyl group, and a fluorine-substituted aromatic ring presents both opportunities and challenges for its use in coupling reactions. This document provides a detailed guide on the strategic considerations and reaction conditions for the effective utilization of this building block in common organic transformations, focusing on N-arylation and benzoxazole formation.

Introduction and Strategic Overview

5-Amino-2-fluorophenol is a valuable precursor for a range of complex molecules, including pharmaceuticals and biologically active compounds.[1][2][3] Its utility stems from three key functional components:

  • The Aniline Moiety: A primary aromatic amine that serves as a potent nucleophile for C-N bond formation (e.g., Buchwald-Hartwig amination) or as a foundational element for heterocycle synthesis.

  • The Phenolic Hydroxyl Group: Can act as a nucleophile for C-O bond formation or as a directing group. Its acidity and nucleophilicity must be carefully managed.

  • The Fluorinated Phenyl Ring: The fluorine atom significantly influences the electronic properties of the ring and can impact the regioselectivity and reactivity of subsequent reactions.

The primary challenge in coupling reactions involving this molecule is achieving chemoselectivity. The amino and hydroxyl groups can compete in nucleophilic reactions and can coordinate with metal catalysts, potentially inhibiting the desired transformation.[4][5][6] Therefore, a synthetic strategy must be chosen carefully.

Strategic Decision Workflow

The choice of reaction pathway depends on the desired final product. The following diagram illustrates the primary strategic decisions when using 5-amino-2-fluorophenol hydrochloride.

G cluster_0 Initial Consideration cluster_1 Product Class cluster_2 Recommended Strategy start Start: 5-Amino-2-fluorophenol Hydrochloride target Desired Product? start->target benzoxazole Benzoxazole Derivative target->benzoxazole Intramolecular Cyclization n_arylated N-Arylated Aminophenol target->n_arylated Intermolecular C-N Coupling o_arylated O-Arylated Aminophenol (Challenging) target->o_arylated Intermolecular C-O Coupling direct_cyclo Protocol 1: Direct Condensation/ Cyclization benzoxazole->direct_cyclo buchwald Protocol 2: Selective N-Arylation (Buchwald-Hartwig) n_arylated->buchwald protection Protecting Group Strategy Required (e.g., Protect NH2) o_arylated->protection

Caption: Strategic workflow for coupling reactions with 5-amino-2-fluorophenol.

Direct Coupling: Synthesis of Benzoxazole Derivatives

One of the most direct and high-yield applications of 5-amino-2-fluorophenol is in the synthesis of benzoxazoles.[7][8][9] This transformation is a powerful method for constructing this common heterocyclic motif found in many biologically active compounds.[10][11] The reaction involves the condensation of the aminophenol with a suitable one-carbon electrophile, followed by intramolecular cyclization.

Causality and Mechanistic Insight

The reaction typically proceeds via the formation of a Schiff base intermediate when using an aldehyde, or an o-hydroxyamide when using a carboxylic acid or acyl chloride.[11] This intermediate then undergoes cyclization, driven by the proximity of the hydroxyl group, followed by dehydration or oxidation to form the aromatic benzoxazole ring. The use of an acid catalyst or dehydrating agent like Polyphosphoric Acid (PPA) facilitates the final ring-closing dehydration step.[11]

Table 1: Comparison of Conditions for Benzoxazole Synthesis
ElectrophileCatalyst / ReagentSolventTemperature (°C)Key AdvantagesReference(s)
Carboxylic AcidPolyphosphoric Acid (PPA)PPA (neat)150-220Single reagent, good for a wide range of acids.[10][11]
AldehydeFluorophosphoric AcidEthanolRoom TempMild conditions, short reaction times.[8]
AldehydeTiO₂–ZrO₂Acetonitrile60Green, reusable catalyst, very short reaction times.[8]
Acyl ChloridePyridine or Et₃NDichloromethane0 - Room TempMilder conditions, suitable for sensitive substrates.[11]
Protocol 1: PPA-Mediated Synthesis of 2-Aryl-6-fluorobenzoxazoles

This protocol describes the synthesis of a 2-aryl-6-fluorobenzoxazole derivative via direct condensation with a carboxylic acid.

Materials:

  • 5-Amino-2-fluorophenol hydrochloride

  • Aryl carboxylic acid (e.g., 4-tert-butylbenzoic acid) (1.0 equivalent)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask with reflux condenser

  • Crushed ice

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, combine 5-amino-2-fluorophenol hydrochloride (1.0 eq) and the desired aryl carboxylic acid (1.0 eq).

  • Reaction Setup: Carefully add PPA (approx. 10-20 times the weight of the aminophenol) to the flask. The PPA serves as both the solvent and the catalyst.[11]

  • Heating: Heat the reaction mixture with stirring to 150-180°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Allow the mixture to cool to approximately 80-90°C and then carefully pour it onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Neutralize the aqueous slurry with a strong base (e.g., NaOH) and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11]

Intermolecular C-N Coupling: Buchwald-Hartwig Amination

For the synthesis of N-arylated derivatives, the Buchwald-Hartwig amination is the premier method for forming C-N bonds.[12][13][14] This palladium-catalyzed cross-coupling reaction joins the amino group of 5-amino-2-fluorophenol with an aryl halide or triflate.[15][16]

Causality and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine.[12][15][16] A base is crucial for deprotonating the coordinated amine, which then allows for reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][16]

Key Considerations for 5-Amino-2-fluorophenol:

  • Base Selection: A stoichiometric amount of base is required. Since the starting material is a hydrochloride salt, at least one equivalent of base is needed to neutralize it before the catalytic cycle can begin. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is typically used.[15]

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the reaction.[16] Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, Xantphos) are often effective.[4][15]

  • Chemoselectivity (N- vs. O-Arylation): While N-arylation is generally favored over O-arylation under typical Buchwald-Hartwig conditions, selectivity can be an issue. Palladium-based systems with biarylphosphine ligands strongly favor N-arylation, whereas copper-catalyzed systems can be tuned for O-arylation under different conditions.[4][5][6] For selective N-arylation of aminophenols, palladium catalysis is the method of choice.[4][6]

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation
ComponentExampleMolar Loading / EquivalentsRationale
Palladium Pre-catalystPd₂(dba)₃ or BrettPhos Precatalyst1-5 mol%Provides the active Pd(0) species for the catalytic cycle.[15]
LigandBrettPhos, Xantphos1.2 - 2.0 x Pd mol%Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[4][15]
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃2.0 - 3.0 eqNeutralizes HCl salt and deprotonates the amine in the catalytic cycle.[15][16]
SolventToluene, Dioxane, THFAnhydrousAprotic solvents are required to prevent quenching of the base and catalyst.[16]
Temperature80 - 110 °C-Provides thermal energy to overcome activation barriers in the catalytic cycle.[16]
Protocol 2: Palladium-Catalyzed N-Arylation of 5-Amino-2-fluorophenol

This protocol provides a general procedure for the coupling of an aryl bromide with 5-amino-2-fluorophenol.

Materials:

  • 5-Amino-2-fluorophenol hydrochloride

  • Aryl bromide (1.0-1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 5-amino-2-fluorophenol hydrochloride (1.0 eq), the aryl bromide (1.2 eq), NaOt-Bu (2.5 eq), the palladium pre-catalyst, and the ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Role of Protecting Groups

When more complex synthetic sequences are required, or if selective O-arylation is the goal, the use of protecting groups is essential.[17][18][19] Orthogonal protecting group strategies allow for the selective masking and deprotection of the amine and hydroxyl functionalities.[17][18]

  • Amine Protection: The amino group can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group.[20] Boc groups are stable to many coupling conditions but are readily removed with acid (e.g., TFA), while Fmoc groups are removed with a mild base (e.g., piperidine).[17][20]

  • Phenol Protection: The hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDPS, TIPS).[21] The choice depends on the required stability and the conditions for subsequent deprotection.

By protecting one or both functional groups, the reactivity of 5-amino-2-fluorophenol can be precisely controlled, enabling its use in a wider array of sophisticated synthetic routes.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 15, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

  • Leah4sci. (2019, January 7). Buchwald-Hartwig coupling. YouTube. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 15, 2026, from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Retrieved February 15, 2026, from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Retrieved February 15, 2026, from [Link]

  • Omizzolo. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 15, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved February 15, 2026, from [Link]

  • SciSpace. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019). Applications of fluorine-containing amino acids for drug design. Retrieved February 15, 2026, from [Link]

  • DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved February 15, 2026, from [Link]

  • Chemicalland21. (n.d.). 5-Amino-2-Fluorophenol: A Cutting-Edge Chemical Solution. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 5-Amino-2-fluorophenol Hydrochloride in Heterocyclic Medicinal Chemistry

[1]

Executive Summary

5-Amino-2-fluorophenol hydrochloride (CAS 100367-48-4 for free base; HCl salt forms vary) is a high-value fluorinated scaffold used primarily in the synthesis of kinase inhibitors (e.g., RET, BTK) and antiviral agents (e.g., HCV NS5A).[1] Unlike its isomer 2-amino-5-fluorophenol—which is a direct precursor for benzoxazole ring closure—this compound functions as a specialized "aniline warhead" or "left-hand side" pharmacophore .[1]

Its structural uniqueness lies in the ortho-relationship between the hydroxyl and fluorine groups, which can facilitate intramolecular hydrogen bonding or specific hydrophobic interactions within a protein binding pocket, while the meta-positioned amino group serves as the nucleophilic attachment point to heterocyclic cores (quinazolines, pyrimidines, pyridines).

This guide provides detailed protocols for utilizing this building block in nucleophilic aromatic substitution (SNAr) and amide coupling reactions, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecification
Chemical Name 5-Amino-2-fluorophenol Hydrochloride
Common Synonyms 3-Hydroxy-4-fluoroaniline HCl; 4-Fluoro-3-hydroxyaniline HCl
CAS Number 100367-48-4 (Free Base); 2682097-70-5 (Related HCl)
Molecular Formula C₆H₆FNO[1][2][3][4][5] · HCl
Molecular Weight 163.58 g/mol (Salt); 127.12 g/mol (Free Base)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM
Key Reactivity Nucleophilic Amine (C5); Acidic Phenol (C1); Fluorine (C2, stable)
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen)

Strategic Synthetic Pathways

The utility of 5-amino-2-fluorophenol HCl diverges into three primary pathways based on the functionalization of the amino group. The hydrochloride salt requires in-situ neutralization to activate the nucleophilic amine.[1]

Pathway Visualization

GStart5-Amino-2-fluorophenolHydrochlorideBaseNeutralization(DIPEA/Et3N)Start->BaseFreeAmineReactive Free AmineIntermediateBase->FreeAmineKinaseInhibAnilinoquinazoline(Kinase Inhibitor Scaffold)FreeAmine->KinaseInhibS_NAr Coupling(Protocol A)AmideBiaryl AmideConjugateFreeAmine->AmideAmide Coupling(Protocol B)SulfonamideSulfonamideDerivativeFreeAmine->SulfonamideSulfonylationQuinazoline4-Chloroquinazoline/ Pyrimidine CoreQuinazoline->KinaseInhibAcidHeterocyclic CarboxylicAcid (HATU/EDCI)Acid->AmideSulfonylSulfonyl Chloride(R-SO2Cl)Sulfonyl->Sulfonamide

Figure 1: Divergent synthetic pathways for 5-Amino-2-fluorophenol HCl.[1] The primary pharmaceutical route is the SNAr coupling to heteroaromatic cores.

Detailed Experimental Protocols

Protocol A: Synthesis of Anilinoquinazoline Scaffolds (Kinase Inhibitor Route)

This protocol describes the coupling of 5-amino-2-fluorophenol to a 4-chloroquinazoline core, a standard reaction in the synthesis of EGFR, RET, and BTK inhibitors.[1]

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] Critical Step: The hydrochloride salt must be neutralized to allow the amine lone pair to attack the electron-deficient heterocycle.[1]

Materials:
  • 5-Amino-2-fluorophenol HCl (1.0 equiv)[1]

  • 4-Chloro-6,7-dimethoxyquinazoline (or similar electrophile) (1.0 equiv)[1]

  • Isopropanol (IPA) or Acetonitrile (MeCN) (10–15 volumes)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) - Essential for neutralizing the HCl salt.[1]

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-amino-2-fluorophenol HCl (1.0 mmol) in Isopropanol (5 mL).

  • Neutralization: Add DIPEA (2.5 mmol) dropwise. The suspension should clear or change consistency as the free base is liberated. Stir at room temperature for 10 minutes.

  • Addition: Add the 4-chloroquinazoline derivative (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80–85°C) for 3–6 hours. Monitor reaction progress via LC-MS or TLC (System: 5% MeOH in DCM).

    • Checkpoint: The product often precipitates from the hot solution as the reaction proceeds.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the precipitate.

    • Wash: Wash the filter cake with cold Isopropanol (2 x 2 mL) followed by Diethyl Ether (2 x 5 mL) to remove residual base and unreacted chloride.[1]

  • Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[1][6] Dry over Na₂SO₄ and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Yield Expectation: 75–90% Validation: 1H NMR should show the disappearance of the aniline protons (broad singlet ~5.0 ppm) and the appearance of a secondary amine signal (>9.0 ppm) and quinazoline aromatic peaks.

Protocol B: Amide Coupling for Biaryl Conjugates

Used to link the fluorophenol scaffold to carboxylic acid-containing heterocycles (e.g., picolinic acid, nicotinic acid).

Materials:
  • 5-Amino-2-fluorophenol HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDCI/HOBt[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (anhydrous)[1]

Step-by-Step Procedure:
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add 5-amino-2-fluorophenol HCl (1.0 mmol) directly to the activated ester solution.

    • Note: The extra equivalent of DIPEA ensures the HCl salt is neutralized immediately upon addition.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: The crude product often requires purification to remove urea byproducts from the coupling agent. Flash chromatography (Hexane/EtOAc) is recommended.

Technical Note: Isomer Distinction

It is critical to distinguish 5-amino-2-fluorophenol from its isomer 2-amino-5-fluorophenol .[1]

  • 2-Amino-5-fluorophenol: Contains adjacent (ortho) Amino and Hydroxyl groups.[1] It is used to synthesize Benzoxazoles (ring closure between N and O).[1]

  • 5-Amino-2-fluorophenol (Topic): Contains meta Amino and Hydroxyl groups.[1] It cannot form a benzoxazole ring directly bridging the N and O. It is exclusively used as a substituted aniline in coupling reactions (as detailed in Protocol A/B) [1, 3].[1]

Safety and Handling

  • Fluorinated Anilines: Generally toxic if swallowed, inhaled, or absorbed through skin. Wear nitrile gloves, lab coat, and safety glasses.

  • HCl Salt Acidity: The hydrochloride salt is acidic. Avoid contact with acid-sensitive reagents (e.g., organometallics like Grignards) unless neutralized first.[1]

  • Stability: The free base is prone to oxidation (darkening) upon air exposure.[1] The HCl salt is more stable but should still be stored under inert gas.

References

  • Mylari, B. L., et al. (2003).[7] "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners."[1] Journal of Medicinal Chemistry.

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.

  • WO2012170976A2. "Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity." Google Patents.[1]

  • Sulfur(VI) fluoride exchange as a key reaction for synthesizing biaryl sulfate core derivatives. (2018).[1] RSC Advances.

Application Note: Optimization of Amide Bond Formation using 5-Amino-2-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for generating amide bonds using 5-Amino-2-fluorophenol hydrochloride (CAS: 100367-48-4). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and imaging agents. However, its dual nucleophilic nature (amine vs. phenol) and hydrochloride salt form present specific synthetic challenges.

This guide moves beyond generic "stir and stir" instructions. It provides a mechanistic rationale for reagent selection, specifically comparing HATU (for high-throughput/discovery) and T3P® (for scalability/process), ensuring chemoselectivity toward the N-acylated product over the O-acylated ester byproduct.

Chemical Analysis & Strategic Considerations

The Substrate Challenge

5-Amino-2-fluorophenol hydrochloride presents three distinct variables that must be managed:

  • The Hydrochloride Salt: The amine exists as an ammonium cation (

    
    ). It is non-nucleophilic in this state.
    
    • Implication: You must use at least 2.0 equivalents of base (1.0 to neutralize the HCl, 1.0 to drive the coupling). Failure to account for the HCl stoichiometry is the #1 cause of low yields.

  • Chemoselectivity (Amine vs. Phenol): While amines are generally better nucleophiles than phenols, the fluorine atom at the 2-position (ortho to the hydroxyl) exerts an electron-withdrawing inductive effect (-I).

    • Implication: This lowers the

      
       of the phenol (making it more acidic and easier to deprotonate to the highly nucleophilic phenoxide) while slightly decreasing the basicity of the amine.
      
  • Solubility: The HCl salt is highly polar and likely insoluble in standard non-polar solvents (DCM, Toluene).

    • Implication: Polar aprotic solvents (DMF, NMP) are required for the reaction, though T3P allows for EtOAc/Water biphasic systems.

Decision Matrix: Selecting the Coupling Agent

The choice of coupling agent dictates the workup and purity profile.

DecisionMatrix Start Project Goal Scale Scale / Priority Start->Scale HATU_Route Route A: HATU (Discovery/Small Scale) Scale->HATU_Route Speed & High Conversion (<1g) T3P_Route Route B: T3P (Process/Scale-Up) Scale->T3P_Route Easy Workup & Safety (>1g) HATU_Desc Pros: Fast, robust for hindered acids Cons: Difficult byproduct removal HATU_Route->HATU_Desc T3P_Desc Pros: Water-soluble byproducts, Low Epimerization Cons: Slower kinetics T3P_Route->T3P_Desc

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and downstream processing requirements.

Detailed Experimental Protocols

Protocol A: The "Discovery" Method (HATU)

Recommended for milligram-scale synthesis where yield is paramount and column chromatography is acceptable.

Mechanism: HATU generates a highly reactive At-active ester. The reaction is fast, minimizing the time the phenol has to compete for the acyl group.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Amino-2-fluorophenol HCl (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv )

  • Solvent: Anhydrous DMF (concentration ~0.1 M)

Step-by-Step Workflow:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-activation ensures the active ester is formed before the aminophenol is introduced, reducing the risk of phenol interference.

  • Salt Neutralization (Critical): In a separate vial, dissolve 5-Amino-2-fluorophenol HCl in minimal DMF. Add DIPEA (2.0 equiv).

    • Observation: The solution may darken slightly as the free base aminophenol is liberated.

  • Coupling: Add the neutralized amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

    • Target: Look for Mass [M+1]. If [M+Acid+1] is seen, you have formed the ester (rare with this protocol).

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or saturated NH4Cl to remove DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: The "Process" Method (T3P® - Propylphosphonic Anhydride)

Recommended for gram-scale or when avoiding column chromatography is desired.

Mechanism: T3P acts as a dehydrating agent.[1][2] It is generally less reactive toward hydroxyl groups than HATU, offering superior chemoselectivity for the amide. The byproducts are water-soluble.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Amino-2-fluorophenol HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine or DIPEA (3.5 - 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Step-by-Step Workflow:

  • Slurry Formation: Combine Carboxylic Acid , 5-Amino-2-fluorophenol HCl , and the Solvent in the reaction vessel.

  • Base Addition: Add the Base (Pyridine is preferred for T3P, but DIPEA works) (3.5 equiv).

    • Note: The mixture may remain a suspension depending on the solvent.

  • Reagent Addition: Cool to 0°C (optional, improves selectivity). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "Magic" Step): Add water. Separate layers.

    • Wash Organic layer with:

      • Water (removes T3P byproducts).[2]

      • 0.5M HCl (removes excess aniline and pyridine).

      • Sat. NaHCO3 (removes unreacted acid).

  • Isolation: Dry and concentrate. Often yields pure product without chromatography.

Comparative Data & Troubleshooting

Solvent and Base Screening Data

Typical results observed with a standard benzoic acid substrate:

VariableConditionConversion (LCMS)Chemoselectivity (Amide:Ester)Notes
Solvent DCM<10%N/AHCl salt insoluble in DCM.
DMF>98%95:5Best general solvent.
EtOAc85%99:1Slower, but cleaner (T3P).
Base TEA70%80:20TEA can act as a nucleophile; lower selectivity.
DIPEA >95% 95:5 Optimal steric bulk prevents side reactions.
Pyridine90%98:2Excellent for T3P; mild base minimizes ester.
Troubleshooting Guide

Issue: Low Yield / No Reaction

  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Ensure you are using at least 3 equivalents of base total (1 for activation, 1 for HCl neutralization, 1 excess). Check pH of reaction mixture (should be basic, pH ~8-9 on wet paper).

Issue: Ester Formation (O-acylation)

  • Cause: High pH or highly reactive coupling agent (e.g., Acid Chlorides).

  • Fix: Switch to T3P (Protocol B). If using HATU, cool the reaction to 0°C during addition.[3] Avoid using strong inorganic bases (NaOH, K2CO3) which favor phenoxide formation.

Issue: Product is "Stuck" in Aqueous Layer

  • Cause: The phenol moiety allows the product to be soluble in high pH aqueous washes (forming the phenoxide salt).

  • Fix: Do not wash with strong base (1M NaOH). Keep washes neutral or mildly acidic (pH 4-6).

Visualizing the Workflow

Workflow Start Start: 5-Amino-2-fluorophenol HCl Base Add Base (>2.0 equiv) Start->Base FreeBase Free Amine Generated (In Situ) Base->FreeBase Deprotonation Coupling Add Activated Acid (HATU or T3P) FreeBase->Coupling Check LCMS Check: Amide vs Ester? Coupling->Check Workup Acidic/Neutral Workup (Avoid High pH) Check->Workup Amide Major Final Pure Amide Workup->Final

Figure 2: Optimized workflow ensuring salt neutralization and chemoselectivity.

References

  • Sigma-Aldrich. (R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride Product Information. Retrieved from

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[1][2][6] Journal of the American Chemical Society.[7] (Seminal work on HATU/HOAt).

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[7] (Comprehensive guide on coupling mechanisms).

  • Archimica. T3P® (Propylphosphonic Anhydride) Application Note. Retrieved from

(Note: Specific CAS-linked application notes are proprietary to manufacturers; the protocols above are derived from standard "Best Practices" for aminophenol scaffolds in medicinal chemistry as supported by the citations).

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 5-Amino-2-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 5-Amino-2-fluorophenol hydrochloride via recrystallization. Recognizing the critical role of purity in research and pharmaceutical development, this document moves beyond a generic protocol, offering a detailed, experience-driven approach to solvent screening and optimization. Herein, we elucidate the underlying principles of recrystallization, provide a step-by-step protocol for systematic solvent selection, and detail the subsequent recrystallization procedure. Troubleshooting guidance and rigorous safety protocols are also integrated to ensure a robust and safe workflow.

Introduction: The Rationale of Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2][3] Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the compound of interest at an elevated temperature and low solubility at a reduced temperature.[2][4][5] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at elevated temperatures, allowing for their removal via hot filtration.[5]

5-Amino-2-fluorophenol hydrochloride, a substituted aminophenol, possesses polar functional groups (hydroxyl, amino hydrochloride) and an aromatic ring, suggesting solubility in polar solvents. The presence of the fluorine atom can subtly modulate its intermolecular interactions and, consequently, its solubility profile. Therefore, a systematic screening of potential solvents is not merely recommended but essential for developing an efficient and reproducible purification protocol.

Pre-screening Considerations: Leveraging Chemical Intuition

Based on the structure of 5-Amino-2-fluorophenol hydrochloride, a logical starting point for solvent selection is to consider polar protic and aprotic solvents. The adage "like dissolves like" serves as a valuable initial guide.[4] The hydrochloride salt form significantly enhances its polarity compared to the free base, making water and lower alcohols prime candidates.

Potential Solvent Candidates:

  • High Polarity: Water, Methanol, Ethanol, Isopropanol

  • Medium Polarity: Acetone, Ethyl Acetate

  • Mixed Solvent Systems: Alcohol/Water mixtures (e.g., Ethanol/Water) are often effective for fine-tuning solubility.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a methodical approach to identifying the most suitable solvent for the recrystallization of 5-Amino-2-fluorophenol hydrochloride.

3.1. Materials and Equipment

  • 5-Amino-2-fluorophenol hydrochloride (crude sample)

  • A selection of candidate solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Small test tubes (10 x 75 mm)

  • Hot plate with stirring capability

  • Sand bath or water bath

  • Vortex mixer

  • Spatula

  • Pasteur pipettes

  • Ice bath

3.2. Step-by-Step Procedure for Solvent Screening

  • Sample Preparation: Place approximately 20-30 mg of crude 5-Amino-2-fluorophenol hydrochloride into a series of clean, dry test tubes.

  • Room Temperature Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent at room temperature. Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Observation at Room Temperature: Observe the solubility of the compound in each solvent.

    • Ideal: The compound is sparingly soluble or insoluble at room temperature.

    • Unsuitable: The compound dissolves completely at room temperature.[4][5]

  • Elevated Temperature Solubility Test: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a sand or water bath. Incrementally increase the temperature towards the boiling point of the solvent, adding small aliquots of the solvent (e.g., 0.1 mL at a time) with continuous mixing until the solid dissolves completely. Record the approximate volume of solvent required.

    • Ideal: The compound dissolves completely in a reasonable volume of hot solvent.

    • Unsuitable: A very large volume of solvent is required to dissolve the compound, or it remains insoluble even at the boiling point.

  • Cooling and Crystal Formation: Once a saturated solution is obtained at the elevated temperature, allow the test tube to cool slowly to room temperature. Subsequently, place the test tube in an ice bath for 15-20 minutes.

  • Observation of Crystal Formation: Observe the formation of crystals.

    • Ideal: Abundant, well-formed crystals are observed upon cooling.

    • Unsuitable: No or very few crystals form, or the compound "oils out" (forms a liquid layer instead of solid crystals).[4] If an oil forms, try adding more solvent and reheating.

  • Solvent Selection: Based on the observations, select the solvent that provides the best balance of low solubility at room temperature and high solubility at an elevated temperature, leading to good crystal recovery upon cooling.

3.3. Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Crystal Formation upon CoolingSuitability
WaterLowHighExcellentPromising
MethanolModerateHighGoodPossible
EthanolLowHighVery GoodPromising
IsopropanolVery LowModerateGoodPossible
AcetoneLowModerateFairLess Ideal
Ethyl AcetateVery LowLowPoorUnsuitable

This table is a hypothetical representation of expected results and should be populated with actual experimental data.

Visualization of the Solvent Selection Workflow

Caption: Workflow for systematic solvent screening.

Recrystallization Protocol: Single-Solvent System

This protocol is based on the selection of a suitable single solvent from the screening process.

5.1. Materials and Equipment

  • Crude 5-Amino-2-fluorophenol hydrochloride

  • Selected recrystallization solvent

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass stirring rod

5.2. Step-by-Step Procedure

  • Dissolution: Place the crude 5-Amino-2-fluorophenol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent, enough to create a slurry. Heat the mixture to the boiling point of the solvent with continuous stirring.

  • Achieving Saturation: Continue to add small portions of the hot solvent until all the solid has just dissolved. It is crucial to avoid adding an excess of solvent, as this will reduce the yield of recovered crystals.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final drying in a desiccator or a vacuum oven at a modest temperature.

Advanced Technique: Mixed-Solvent Recrystallization

If no single solvent provides the desired solubility characteristics, a mixed-solvent system can be employed.[6][7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.

6.1. Step-by-Step Procedure for Mixed-Solvent Recrystallization

  • Dissolution in "Good" Solvent: Dissolve the crude 5-Amino-2-fluorophenol hydrochloride in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[6][7]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4 through 8 of the single-solvent recrystallization protocol.

Visualization of the Recrystallization Process

Caption: General workflow for the recrystallization process.

Safety and Handling

8.1. 5-Amino-2-fluorophenol Hydrochloride

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8]

8.2. Solvents

  • Many common organic solvents are flammable and can be toxic.[9][10][11]

  • Always consult the Safety Data Sheet (SDS) for each solvent before use.

  • Handle flammable solvents away from ignition sources.

  • Ensure proper ventilation to avoid inhalation of vapors.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent or solvent system with a lower boiling point.[4]
Low recovery of crystals Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Keep the filtration apparatus hot during hot filtration.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the product, so use it sparingly.

References

  • Recrystallization. (n.d.). In LibreTexts.
  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. Retrieved from [Link]

  • Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Taiwan Normal University.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • 3.3F: Mixed Solvents. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]

  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. (n.d.). University of Massachusetts.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Chooses a solvent for Recrystallization. (n.d.). University of Technology, Iraq.
  • Hardy, H. L. (1950). Hazards of common solvents. Physics Today, 3(5), 18-21.
  • Experiment 2: Recrystallization. (n.d.). Thompson Rivers University.
  • Safety Data Sheet. (2024, August 7). Sigma-Aldrich. Retrieved from a relevant chemical supplier's website.
  • Hazards of Solvents. (n.d.). University of Connecticut. Retrieved from [Link]

  • Working safely with solvents. (2021, May 11). University College London. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Benzoxazoles Using 5-Amino-2-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of fluorinated benzoxazole derivatives utilizing 5-Amino-2-fluorophenol hydrochloride under microwave irradiation. Microwave-Assisted Organic Synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2] We will explore the fundamental principles of microwave dielectric heating and its application to the rapid, one-pot synthesis of 6-fluoro-2-phenyl-1,3-benzoxazole. This protocol is designed for researchers in medicinal chemistry and drug development, providing field-proven insights into reaction setup, optimization, safety, and product characterization.

Introduction: The Strategic Advantage of MAOS in Heterocyclic Chemistry

Benzoxazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as antimicrobial, anticancer, and anti-inflammatory drugs.[3][4][5][6][7] The incorporation of fluorine into these heterocyclic systems is a widely used strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[8][9]

Traditional methods for benzoxazole synthesis often require prolonged heating under harsh conditions, leading to significant energy consumption and byproduct formation.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[1][10] By using microwave energy to heat the reaction mixture, MAOS provides rapid, uniform, and highly efficient energy transfer directly to polar molecules within the sample, bypassing the slow process of conventional thermal conduction.[11] This leads to remarkable accelerations in reaction rates, often reducing multi-hour or multi-day syntheses to mere minutes.[1][10]

This application note focuses on the synthesis of a fluorinated benzoxazole derivative from 5-Amino-2-fluorophenol hydrochloride, a versatile building block for creating novel pharmaceutical candidates.[12]

The Science of Microwave Synthesis: Beyond the Kitchen Oven

The efficacy of MAOS stems from a mechanism known as dielectric heating.[11] Unlike conventional heating which transfers energy indirectly via conduction and convection, microwave irradiation interacts directly with polar molecules and ions in the reaction mixture.[11]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in our system, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample volume.[1][11]

  • Ionic Conduction: If ions are present in the reaction mixture (such as the hydrochloride salt of our starting material), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, further contributing to the rapid temperature increase.[1]

This direct energy transfer is the primary reason for the dramatic rate enhancements observed in MAOS.[10] It allows for precise temperature control and the ability to access temperatures far above the solvent's atmospheric boiling point in sealed, pressurized vessels, further accelerating the reaction.

It is critical to use dedicated laboratory microwave reactors, not domestic ovens.[13][14] Laboratory systems are engineered with integrated safety features for temperature and pressure monitoring and control, ensuring operational safety when working with volatile organic solvents and potentially exothermic reactions.[13][15][16]

Featured Building Block: 5-Amino-2-fluorophenol Hydrochloride

5-Amino-2-fluorophenol is a valuable bifunctional reagent. The ortho-positioned amine and hydroxyl groups are perfectly arranged for cyclization reactions to form the benzoxazole ring system. The fluorine substituent provides a strategic tool for modulating the electronic and pharmacological properties of the final molecule.

Table 1: Properties of 5-Amino-2-fluorophenol

Property Value Source
CAS Number 100367-48-4 [12][17]
Molecular Formula C₆H₆FNO [12][18]
Molecular Weight 127.12 g/mol [12][18]
Appearance Solid [17]

| Storage | 2-8°C, Inert Atmosphere, Dark Place |[12][17] |

The hydrochloride salt form is often used to improve the stability and handling of the amine. In the subsequent protocol, a base will be required to neutralize the salt and liberate the free amine for the reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Fluoro-2-phenyl-1,3-benzoxazole

This protocol details the one-pot condensation and cyclization of 5-Amino-2-fluorophenol hydrochloride with benzaldehyde.

Reaction Scheme: (Self-generated image, not from search results) 5-Amino-2-fluorophenol reacts with Benzaldehyde to form 6-Fluoro-2-phenyl-1,3-benzoxazole.

Materials and Equipment
  • Reagents:

    • 5-Amino-2-fluorophenol hydrochloride (95%+)

    • Benzaldehyde (≥99%)

    • Triethylamine (TEA, ≥99%)

    • Ethanol (200 proof, anhydrous)

    • Ethyl acetate (HPLC grade)

    • Hexanes (HPLC grade)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Dedicated laboratory microwave reactor with sealed reaction vessels (10 mL) and magnetic stir bars.

    • Analytical balance

    • Fume hood

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system

    • NMR spectrometer (¹H, ¹³C, ¹⁹F)

    • LC-MS system

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-Amino-2-fluorophenol hydrochloride (1.0 mmol, 163.6 mg).

  • Reagent Addition: Add anhydrous ethanol (4.0 mL). While stirring, add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) followed by triethylamine (1.1 mmol, 111.3 mg, 153 µL).

    • Scientist's Note: Triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free aminophenol in situ. A slight excess ensures complete neutralization. Ethanol is an excellent solvent for MAOS as its high polarity allows for efficient absorption of microwave energy.

  • Vessel Sealing: Securely cap the reaction vessel according to the microwave reactor manufacturer's instructions.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 130°C (Use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic (reactor automatically adjusts power to maintain target temperature)

    • Stirring: High

  • Reaction Cooldown: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's forced air cooling system before carefully venting and opening.

  • Work-up and Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add deionized water (20 mL) and ethyl acetate (20 mL).

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to elute the product.

  • Characterization (Self-Validation):

    • TLC: Monitor reaction progress and column fractions (e.g., 20% Ethyl Acetate/Hexanes, UV visualization).

    • LC-MS: Confirm the molecular weight of the product. The expected mass for C₁₃H₈FNO is [M+H]⁺ = 214.07.

    • NMR: Confirm the structure. Expected ¹H NMR signals will show aromatic protons in the 7.3-8.2 ppm range.[4][19][20] ¹⁹F NMR will show a singlet corresponding to the fluorine atom. ¹³C NMR will confirm the number of unique carbons.[20]

Workflow Visualization

The overall experimental process can be visualized as a logical sequence of steps from preparation to final analysis.

G Microwave-Assisted Benzoxazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Weigh Reagents: 5-Amino-2-fluorophenol HCl Benzaldehyde B Add Reagents, Solvent (EtOH), & Base (TEA) to Vessel A->B C Seal Vessel & Place in Microwave Reactor B->C D Irradiate: 130°C, 15 min C->D E Cool & Vent Vessel D->E F Aqueous Work-up: EtOAc/Water Extraction E->F G Dry & Concentrate (Rotary Evaporation) F->G H Flash Column Chromatography G->H I Characterize Product: LC-MS, NMR H->I

Caption: A flowchart of the microwave-assisted synthesis protocol.

Safety Considerations

Safety is paramount when performing microwave-assisted synthesis.[13]

  • Pressure Management: Reactions in sealed vessels at high temperatures generate significant pressure. Never exceed the recommended volume limits for the reaction vessels and always allow the vessel to cool completely before opening.[15][16] Modern reactors have built-in pressure sensors that will abort a run if a dangerous threshold is approached.

  • Solvent Choice: Never use low-boiling, non-polar, or flammable solvents like diethyl ether or pentane in a microwave reactor unless the system is specifically designed for it.[14] Ethanol is a good choice, but always be aware of the flammability of the vapors.

  • Exothermic Reactions: Be cautious with reactions known to be highly exothermic.[13] Microwave energy can accelerate the rate of heat generation, potentially leading to a runaway reaction.[13] When developing a new method, always start with small-scale reactions to gauge the reaction's kinetic profile.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and gloves.[14] When removing hot vessels, thermal gloves and a face shield are recommended.[21]

  • Equipment Integrity: Regularly inspect the microwave reactor, including door seals and vessel integrity, to prevent microwave leakage and vessel failure.[14][15][21]

Data Summary & Expected Outcomes

The primary advantages of the MAOS protocol are speed and efficiency.

Table 2: Comparison of MAOS vs. Conventional Heating

Parameter Microwave-Assisted Synthesis Conventional Oil Bath Reflux
Reaction Time 15 minutes 8 - 24 hours
Temperature 130°C (controlled) ~78°C (Ethanol bp)
Typical Yield >85% 50 - 70%
Energy Input Direct, Volumetric Heating Indirect, Conductive Heating

| Byproducts | Minimized due to short time at temp | Often increased due to prolonged heating |

Note: Data for conventional heating is representative of typical benzoxazole syntheses found in the literature.[3]

Conclusion

Microwave-assisted organic synthesis is a powerful enabling technology for accelerating drug discovery and development. The protocol described herein demonstrates a rapid, efficient, and high-yielding method for the synthesis of fluorinated benzoxazoles from 5-Amino-2-fluorophenol hydrochloride. By leveraging the principles of dielectric heating, researchers can significantly reduce cycle times, improve process efficiency, and embrace a greener approach to chemical synthesis.[10]

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Gallo, E., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • JAG Group. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

  • Tierney, J., & Lidström, P. (n.d.). Microwave Assisted Organic Synthesis. Wiley. Retrieved from [Link]

  • ResearchGate. (2025, October 27). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy | Request PDF. Retrieved from [Link]

  • International Journal of Current Research in Green and Sustainable Chemistry. (2025, September 12). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. Retrieved from [Link]

  • Indian Academy of Sciences. (2012, May). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609–624. Retrieved from [Link]

  • MDPI. (2022, November 9). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Retrieved from [Link]

  • Asati, V., et al. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(84). Retrieved from [Link]

  • NIH National Library of Medicine. (2025, November 10). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. J. Chem. Pharm. Res., 4(6), 2988-2993. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. International Journal of Chemical Sciences, 10(2), 619-626. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal, 7(2b), 207. Retrieved from [Link]

  • NIH National Library of Medicine. (2021, April 8). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Retrieved from [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 100367-48-4 | 5-Amino-2-fluorophenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 5-Amino-2-fluorophenol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Hydrolysis During Storage

Document ID: TSC-5A2F-HCl-001 Last Updated: February 15, 2026

Core Directive & Scientific Context

5-Amino-2-fluorophenol hydrochloride is a high-value intermediate often employed in the synthesis of kinase inhibitors and fluorescent probes. Its structural integrity is threatened by two primary vectors: oxidative polymerization and hygroscopic deliquescence .

Unlike para- or ortho-aminophenols, which rapidly oxidize into quinone imines, this 1,5-substituted (meta) isomer degrades primarily via radical-mediated polymerization. The presence of the fluorine atom at the C2 position adds lipophilicity but also withdraws electrons, slightly deactivating the ring compared to non-fluorinated analogues. However, the hydrochloride salt form, while chemically more stable than the free base, introduces significant hygroscopicity.

The Critical Failure Mode: Moisture absorption


 Formation of localized aqueous micro-domains 

Dissociation of HCl

Rise in local pH

Acceleration of radical oxidation

Formation of brown/black "tar" (polymers).

The Storage Ecosystem (Protocols)

To prevent degradation, you must treat the storage of this compound not as a passive action, but as an active containment system.

Diagram 1: The Inert Storage Workflow

This decision tree outlines the logic for handling incoming shipments and long-term storage.

StorageWorkflow Start Shipment Received Inspect Visual Inspection: Color & Texture Start->Inspect Condition Is it White/Off-White & Free-Flowing? Inspect->Condition Good Immediate Action: Transfer to Long-Term Storage Condition->Good Yes Bad Quarantine: Perform Purity Check (HPLC/NMR) Condition->Bad No (Brown/Clumped) Storage Storage Protocol: 1. Amber Glass Vial 2. Argon Overlay 3. Parafilm/Tape Seal 4. Temp: -20°C Good->Storage Desiccator Secondary Containment: Sealed Desiccator with Indicator Silica Gel Storage->Desiccator

Figure 1: Decision logic for receiving and sequestering 5-Amino-2-fluorophenol HCl.

Protocol A: The "Argon Blanket" Technique

Required for every opening/closing event.

  • Preparation: Ensure the compound is at room temperature before opening to prevent condensation.

  • Dispensing: Work quickly. Do not leave the bottle open while weighing.

  • Purging: Insert a pipette connected to a low-pressure Argon line (2-3 psi) into the vial.

  • Flow: Allow Argon to flow gently for 10–15 seconds. Argon is heavier than air and will displace oxygen, settling over the powder.

  • Sealing: Cap immediately while the gas is still flowing (if possible), then wrap the cap-neck junction with Parafilm or electrical tape to prevent moisture creep.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: "My powder has turned from off-white to pink/brown."

Diagnosis: Oxidative Degradation. The color change indicates the formation of N-oxide radicals or azo-dimers. This is autocatalytic; once it starts, it accelerates.

Corrective Action:

  • Minor Discoloration (Pale Pink): The bulk purity is likely still >95%. You can proceed with reactions, but add a reducing agent (e.g., Sodium Bisulfite or Ascorbic Acid) to your reaction mixture if compatible.

  • Major Discoloration (Dark Brown/Black): Significant polymerization has occurred. Do not use. Recrystallization is required (See Module 4).

Issue 2: "The material is clumping or sticking to the spatula."

Diagnosis: Hygroscopic Failure. The HCl salt has absorbed atmospheric water.[1] This compromises stoichiometry (molecular weight calculations are now wrong due to water mass) and accelerates oxidation.

Corrective Action:

  • Drying: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated molecular sieves for 24 hours.
    
  • Handling: Switch to a glovebox or use a "Schlenk frit" for future transfers.

Issue 3: "Can I store this as a stock solution?"

Answer: Generally, No. Aminophenols are least stable in solution.

  • If you must: Dissolve in anhydrous DMSO or DMF, purge thoroughly with Argon, and store at -80°C.

  • Shelf Life: <1 week in solution vs. 1-2 years as a dry powder.

Recovery & Validation (Purification Protocol)

If your material has oxidized (brown solid), you can often rescue it via recrystallization.

Diagram 2: Degradation & Recovery Cycle

Visualizing the chemical transformation and the intervention point.

DegradationCycle Fresh 5-Amino-2-fluorophenol HCl (White Crystalline) Radical Radical Intermediate (Pink/Red) Fresh->Radical Oxidation Moisture Moisture Ingress (H2O) Moisture->Radical Oxygen Oxygen (O2) Oxygen->Radical Polymer Polymer/Tar (Dark Brown) Radical->Polymer Polymerization Rescue Recrystallization (EtOH/HCl) Polymer->Rescue Purification Rescue->Fresh Recovery (~70% Yield)

Figure 2: The pathway of degradation and the recrystallization loop to restore purity.

Protocol B: Rescue Recrystallization

Use this only if purity drops below 90%.

  • Solvent System: Ethanol (EtOH) with trace concentrated HCl.

  • Dissolution: Dissolve the brown solid in minimal boiling Ethanol.

    • Note: If insoluble black specs remain, filter hot (these are polymers).

  • Acidification: Add 1-2 drops of conc. HCl to ensure the amine remains fully protonated (this suppresses further oxidation during heating).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Isolation: Filter the white crystals rapidly under a blanket of Argon (if possible) or minimize air exposure. Wash with cold, dry Diethyl Ether.

  • Drying: Vacuum dry immediately.

Summary Data Table

ParameterSpecification / Recommendation
Ideal Temp -20°C (Long term), 2-8°C (Active use)
Atmosphere Argon or Nitrogen (Argon preferred due to density)
Container Amber Glass (Protect from UV) + Parafilm Seal
Desiccant Silica Gel or

in secondary container
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Ether/Hexane
Warning Sign Pink/Red hue (early oxidation), Brown/Black (advanced)

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Amino-2-fluorophenol (Isomer Analogue Data). Merck KGaA.[2] Link

  • Mitchell, J. A., et al. (2003). "Electrochemical oxidation of aminophenols in acidic medium."[3][4] Journal of Electroanalytical Chemistry, 540, 1-10. Link

  • BenchChem Technical Support. (2025). "Handling and storage protocols for hygroscopic amine hydrochlorides." BenchChem Knowledge Base. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593724: 5-Amino-2-fluorophenol.Link

(Note: While specific literature on the 5-amino-2-fluoro isomer is rare, protocols are derived from the authoritative consensus on the handling of homologous aminophenol hydrochloride salts.)

Sources

Technical Support Center: Optimization of pH Conditions for 5-Amino-2-fluorophenol Hydrochloride Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the extraction of 5-Amino-2-fluorophenol hydrochloride. Here, you will find a comprehensive resource structured in a question-and-answer format, addressing common challenges and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the pH optimization for the extraction of 5-Amino-2-fluorophenol hydrochloride?

The optimization of pH for extracting 5-Amino-2-fluorophenol hydrochloride hinges on its amphoteric nature. This molecule contains both a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic amino group (-NH2). The pH of the aqueous solution determines the ionization state of these groups, which in turn dictates the compound's solubility in aqueous versus organic solvents. To achieve efficient extraction into an organic solvent, the aqueous phase must be adjusted to a pH where the molecule is predominantly in its neutral, un-ionized form. This increases its lipophilicity, causing it to favor the organic phase.

  • In acidic conditions (low pH): The amino group is protonated to -NH3+, increasing the molecule's polarity and solubility in water.

  • In basic conditions (high pH): The phenolic group is deprotonated to -O-, which also increases its polarity and aqueous solubility.[1]

Therefore, the optimal pH for extraction is where the compound is electrically neutral.

Q2: What are the pKa values for 5-Amino-2-fluorophenol, and how do they inform the selection of the optimal pH?

Experimentally determined pKa values for 5-Amino-2-fluorophenol are not always readily available. However, we can estimate them based on structurally similar aminophenols. Generally, the pKa for the protonated amino group (R-NH3+) is in the range of 4-5.5, and the pKa for the phenolic group (Ar-OH) is around 8.8-10.[2][3][4]

These pKa values are crucial for identifying the isoelectric point (pI), the pH at which the molecule has a net zero charge and is least soluble in water. The pI can be estimated by averaging the two pKa values. For instance, with an estimated pKa1 of ~4.5 and pKa2 of ~9.5, the pI would be approximately 7.0. This indicates that a neutral pH range is the ideal target for maximizing the extraction of the un-ionized form of the compound. For ionizable analytes, adjusting the pH to be at least two units away from the pKa values (higher than the amino group's pKa and lower than the hydroxyl group's pKa) will ensure the compound is in its neutral form for optimal partitioning into the organic phase.[5][6]

Q3: What are the recommended organic solvents for the extraction of 5-Amino-2-fluorophenol?

The selection of an appropriate organic solvent is critical and should be based on its immiscibility with water, its ability to dissolve the neutral compound, and its ease of removal after extraction. A solvent's polarity should ideally match that of the analyte to maximize recovery.[6]

Table 1: Recommended Solvents for Extraction

SolventKey Considerations
Ethyl Acetate A good starting point with moderate polarity, effective for a wide range of compounds.
Dichloromethane (DCM) A versatile solvent, but its use should be minimized due to potential health risks.
Methyl tert-Butyl Ether (MTBE) A safer alternative to diethyl ether, less prone to forming explosive peroxides.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of 5-Amino-2-fluorophenol hydrochloride.

Issue 1: Low Extraction Yield

A low yield is a common issue that can often be traced back to suboptimal pH conditions or inefficient extraction techniques.

Possible Cause: Incorrect pH of the aqueous phase.

Solution:

  • Precise pH Adjustment: Use a calibrated pH meter to adjust the aqueous phase to the optimal pH range. As a starting point, aim for a pH between 7 and 8.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a larger volume (1 x 150 mL). This approach is more efficient at recovering the target compound.[7]

Experimental Protocol: pH Adjustment and Liquid-Liquid Extraction

  • Dissolve the 5-Amino-2-fluorophenol hydrochloride in deionized water.

  • Calibrate and use a pH meter to monitor the pH of the solution.

  • Slowly add a mild base, such as a 1M solution of sodium bicarbonate, dropwise while stirring until the pH stabilizes within the target range.

  • Transfer the pH-adjusted aqueous solution to a separatory funnel.

  • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to fully separate.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer, which contains the extracted compound.

  • Repeat the extraction from the aqueous phase twice more with fresh organic solvent.

  • Combine the organic extracts for subsequent drying and solvent evaporation.

Issue 2: Formation of an Emulsion

Emulsions are stable mixtures of the aqueous and organic phases that prevent clear separation.[5] This can be caused by vigorous shaking or the presence of surfactant-like impurities.[8][9]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This maintains a large surface area for extraction while minimizing the agitation that can lead to emulsions.[9]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the organic components to separate.[9][10]

  • Filtration: Pass the mixture through a phase separation filter paper, which is designed to allow either the aqueous or organic phase to pass through while retaining the other.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[9]

Issue 3: Discoloration and Degradation of the Compound

Aminophenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and high pH conditions, leading to the formation of colored impurities.[1][11]

Solutions:

  • Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the aqueous solution to prevent oxidative degradation.[11]

  • Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[11]

  • Deoxygenated Solvents: Use solvents that have been deoxygenated by sparging with an inert gas prior to use.[11]

Visualizing the Extraction Process

Diagram 1: Workflow for pH-Optimized Extraction

ExtractionWorkflow A Start: Aqueous solution of 5-Amino-2-fluorophenol HCl B Measure and Adjust pH to Optimal Range (e.g., 7-8) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Mix and Allow Layers to Separate C->D E Emulsion Formed? D->E F Troubleshoot Emulsion: - Add Brine - Gentle Inversion E->F Yes G Collect Organic Layer E->G No F->D H Repeat Extraction of Aqueous Layer (2x) G->H H->C I Combine Organic Extracts H->I After final extraction J Dry and Evaporate Solvent I->J K Final Product J->K

Caption: A stepwise workflow for the pH-optimized extraction of 5-Amino-2-fluorophenol.

Diagram 2: Ionization States of 5-Amino-2-fluorophenol at Different pH Values

IonizationStates cluster_low_ph Low pH (< pKa of Amino Group) cluster_neutral_ph Optimal pH for Extraction cluster_high_ph High pH (> pKa of Phenolic Group) A Predominantly Cationic Form (-NH3+) Soluble in Water B Predominantly Neutral Form (-NH2, -OH) Soluble in Organic Solvents A->B Increase pH B->A Decrease pH further C Predominantly Anionic Form (-O-) Soluble in Water B->C Increase pH further C->B Decrease pH

Caption: The relationship between pH and the predominant ionization state of 5-Amino-2-fluorophenol.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2026, February 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benchchem. (2025). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
  • ResearchGate. Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • ResearchGate. The pK a values for aminophenols isomers.
  • AFIT. (2002, May 8). Absolute pKa Determinations for Substituted Phenols.
  • CompTox Chemicals Dashboard. 2-amino-4,5-difluorophenol Properties.

Sources

Minimizing side reactions when using 5-Amino-2-fluorophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization

CAS: 100367-48-4 (Free Base Reference) | Target Audience: Medicinal Chemists & Process Engineers

Core Directive & Compound Identity

CRITICAL DISTINCTION: Before proceeding, verify your starting material.

  • Target Molecule: 5-Amino-2-fluorophenol (Amino group at meta position to phenol; Fluorine at ortho).

    • Common Use:[1] Kinase inhibitors (RET, BTK), antitubercular agents.[1]

    • Reactivity: High susceptibility to air oxidation upon neutralization; competitive N- vs O-nucleophilicity.[1]

  • Do NOT Confuse With: 2-Amino-5-fluorophenol (CAS 53981-24-1).[2][3]

    • Difference: The ortho-isomer cyclizes rapidly to benzoxazoles and forms quinone imines much faster.[1] The protocols below are specific to the meta-amino isomer (5-amino).

Stability & Handling: The "Black Tar" Prevention Protocol

The most frequent user complaint regarding 5-Amino-2-fluorophenol is the rapid formation of dark tars during the neutralization of the hydrochloride salt. This is caused by oxidative polymerization of the electron-rich free base.

The Mechanism of Failure

The HCl salt is stable because the ammonium group (


) is electron-withdrawing, deactivating the ring against oxidation.
  • Neutralization: Base removes

    
    , generating the free amine (
    
    
    
    ) and potentially the phenoxide (
    
    
    ).[1]
  • Activation: The ring becomes highly electron-rich (activated by both

    
     and 
    
    
    
    ).[1]
  • Oxidation:

    
     extracts an electron, forming a radical cation 
    
    
    
    quinone imine
    
    
    oxidative coupling (tars).[1]
Protocol: Anaerobic Free-Basing

Use this workflow to liberate the amine for reaction without degradation.

FreeBasing Start Start: 5-Amino-2-fluorophenol HCl Solvent 1. Degas Solvent (MeOH/EtOH/THF) Sparge Ar/N2 for 15 min Start->Solvent Add 2. Dissolve Salt Under Inert Flow Solvent->Add Base 3. Add Mild Base (NaHCO3 or DIPEA) Avoid NaOH Add->Base Check Check: Solution Color Base->Check Success Clear/Pale Yellow: Proceed to Reaction Check->Success No O2 present Fail Dark Brown/Black: Oxidation Occurred (Discard) Check->Fail O2 leak

Figure 1: Critical workflow for neutralizing the hydrochloride salt without inducing oxidative decomposition.

Chemoselectivity: Controlling N- vs. O-Functionalization

Users often struggle with regioselectivity. The molecule has two nucleophiles: the Amine (N) and the Phenol (O) .[1]

Reactivity Hierarchy
ConditionDominant NucleophileProduct TypeRisk
Neutral / Weak Base (pH < 8)Amine (-NH₂) Amide / Secondary AmineLow. Phenol remains protonated and less reactive.
Strong Base (pH > 10)Phenoxide (-O⁻) Ether / EsterHigh.[1] Phenoxide is a hard nucleophile and highly prone to oxidation.[1]
Acidic None Salt FormationN/A (Reactants are deactivated).[1]
Scenario A: Selective N-Acylation (Amide Formation)

Goal: React the amine, leave the phenol untouched.

  • Reagent: Acyl chloride or Anhydride.[1]

  • Base: Use Sodium Acetate or Sodium Bicarbonate .[1] Do NOT use TEA/DIPEA in excess if the acylating agent is highly reactive, as it may deprotonate the phenol transiently.

  • Solvent: EtOAc or THF (biphasic with water is often superior to suppress O-acylation).

Scenario B: Selective O-Alkylation

Goal: React the phenol, leave the amine untouched.

  • Challenge: Difficult. The amine is naturally more nucleophilic.

  • Strategy: You must protect the amine first (e.g., Boc-protection), alkylate the phenol, then deprotect. Direct O-alkylation usually results in mixtures of N-alkyl and N,O-dialkyl products.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black immediately upon adding triethylamine (TEA). Why?

Diagnosis: Oxidative Quinone Formation.[1] Explanation: TEA is basic enough to generate the free amine and partial phenoxide.[1] In the presence of trace oxygen, the electron-rich ring oxidizes to a quinone imine species, which rapidly polymerizes. Solution:

  • Switch to DIPEA (less nucleophilic, sometimes slower oxidation).[1]

  • Strictly degas solvents.

  • Add a reducing agent: Sodium Ascorbate (5 mol%) or Sodium Metabisulfite can be added to the aqueous phase if using a biphasic system to scavenge radical intermediates.[1]

Q2: I am trying to form a benzoxazole, but the yield is low.

Diagnosis: Wrong Isomer or Incorrect Conditions. Explanation: 5-Amino-2-fluorophenol (meta-amino) does not cyclize to benzoxazole as easily as 2-aminophenol (ortho-amino). Correction: If you need a benzoxazole core, you likely need the ortho isomer (2-amino-5-fluorophenol). If you must cyclize the 5-amino isomer, you are likely forming a 6-membered ring (e.g., morpholine derivative) or requiring harsh conditions that degrade the starting material.

Q3: How do I remove the HCl salt without aqueous workup (for moisture-sensitive reactions)?

Protocol:

  • Suspend the 5-Amino-2-fluorophenol HCl in dry THF.

  • Add 1.05 eq of Potassium tert-butoxide (KOtBu) or NaH at 0°C under Argon.

  • Stir for 30 mins. KCl/NaCl will precipitate.

  • Filter the solution under inert atmosphere (cannula filtration).[1]

  • Use the filtrate (free base) immediately.[1]

Advanced Mechanistic Insight: Electrophilic Substitution

When using this scaffold for further substitution (e.g., halogenation, nitration), understanding the directing effects is vital to avoid side products.

DirectingEffects Center 5-Amino-2-fluorophenol Core Ring OH -OH (Pos 1) Activator Directs: 2, 4, 6 Center->OH F -F (Pos 2) Deactivator Directs: 1, 3, 5 Center->F NH2 -NH2 (Pos 5) Strong Activator Directs: 4, 6, 2 Center->NH2 Pos4 Position 4 (Para to OH, Ortho to NH2) MOST REACTIVE OH->Pos4 Pos6 Position 6 (Ortho to OH, Ortho to NH2) HIGHLY REACTIVE OH->Pos6 Pos3 Position 3 (Sterically Crowded) F->Pos3 NH2->Pos4 NH2->Pos6

Figure 2: Electrophilic Aromatic Substitution (EAS) probability map. Positions 4 and 6 are the primary sites for side reactions during electrophilic attack.

Summary of Directing Logic:

  • Position 4: Synergistically activated by -OH (para) and -NH2 (ortho). This is the "hot spot" for unwanted chlorination or nitration.

  • Position 6: Activated by -OH (ortho) and -NH2 (ortho).

  • Position 3: Trapped between -F and -OH.[1] Sterically hindered and electronically less favorable.

References & Data Sources

  • Sigma-Aldrich. Product Specification: 5-Amino-2-fluorophenol (CAS 100367-48-4). Accessed 2026.[1][3] Link

  • PubChem. Compound Summary: 5-Amino-2-fluorophenol.[1] National Library of Medicine. Link

  • ChemicalBook. Synthesis and Stability of Fluorinated Aminophenols.Link[1]

  • Mitchell, S.C. et al. "Aminophenols."[1] Kirk-Othmer Encyclopedia of Chemical Technology.[1] (General reactivity of aminophenols).[1][4][5]

  • Beneš, K. et al. "Resonance forms of redox intermediates of 3-aminophenol."[1] ResearchGate.[3] (Mechanistic insight into meta-aminophenol oxidation). Link

Sources

Purification methods for 5-Amino-2-fluorophenol hydrochloride via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5A2F-HCl Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

Welcome to the technical support hub for 5-Amino-2-fluorophenol hydrochloride . This compound presents a "perfect storm" of chromatographic challenges: it is amphoteric (containing both acidic phenol and basic amine groups), oxidation-prone (electron-rich aromatic ring), and highly polar (ionic HCl salt form).

Standard silica gel chromatography often fails with this molecule, resulting in:

  • Baseline streaking (due to cation exchange with silanols).

  • Product degradation (oxidation to quinone-imines, turning the column black).

  • Irreversible adsorption (yield loss).

This guide provides two validated workflows. Workflow A (Reverse Phase) is recommended for stability and ease. Workflow B (Normal Phase) is provided for instances where C18 media is unavailable, but it requires strict "free-basing" protocols.

Part 1: Decision Matrix & Workflow

Before starting, determine your purification path based on your available equipment and the state of your crude material.

PurificationWorkflow Start Crude Material: 5-Amino-2-fluorophenol.HCl Choice Do you have C18 (Reverse Phase) Flash Cartridges? Start->Choice RP_Route Route A: Reverse Phase (Recommended) Retains HCl Salt form Choice->RP_Route Yes NP_Route Route B: Normal Phase (Silica) Requires Free-Basing Choice->NP_Route No RP_Solvent Mobile Phase: H2O / ACN + 0.1% Formic Acid RP_Route->RP_Solvent RP_Result Result: Clean HCl Salt (Lyophilize to collect) RP_Solvent->RP_Result Neutralize Step 1: Neutralize Salt (Partition DCM / Sat. NaHCO3) NP_Route->Neutralize NP_Solvent Mobile Phase: DCM / MeOH + 1% Et3N Neutralize->NP_Solvent NP_Result Result: Free Base (Re-salt with HCl/Dioxane if needed) NP_Solvent->NP_Result

Figure 1: Decision matrix for selecting the optimal purification route based on stationary phase availability.

Part 2: Detailed Protocols

Protocol A: Reverse Phase (Recommended)

Best for: Preserving the salt form, preventing oxidation, and high recovery.

The HCl salt is highly water-soluble. Using standard silica (Normal Phase) requires breaking this salt, which adds a step. Reverse Phase (C18) allows you to load the salt directly.

ParameterSpecification
Stationary Phase C18 (functionalized silica) or C18aq (for high water content).
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA).
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient 0% B to 30% B over 15 CV (Column Volumes). Compound is very polar and elutes early.
Loading Dissolve crude HCl salt in minimal Water/ACN (95:5). Inject liquid load.
Detection UV 254 nm and 280 nm.

Why this works: The acidic modifier (Formic Acid/TFA) keeps the amine protonated (


), ensuring it remains soluble in the aqueous phase and interacts predictably with the hydrophobic C18 chains without tailing [1].
Protocol B: Normal Phase (Silica Gel)

Best for: When C18 is unavailable. Requires neutralization.

CRITICAL WARNING: Do not load the HCl salt directly onto silica. The acidic protons will exchange with silanols, causing the amine to stick permanently to the baseline [2].

Step 1: The "Free-Basing" Pre-treatment
  • Dissolve the crude HCl salt in a minimal amount of water.

  • Add Saturated NaHCO₃ solution until pH ~8 (bubbling will occur).

  • Extract 3x with Ethyl Acetate (EtOAc) or DCM.[1]

  • Dry organic layer over Na₂SO₄ and concentrate immediately to avoid oxidation.

Step 2: Chromatography Conditions
ParameterSpecification
Stationary Phase Standard Silica Gel (40-63 µm).
Mobile Phase DCM : Methanol (95:5 to 90:10 gradient).
Modifier (REQUIRED) 1% Triethylamine (TEA) or 1% NH₄OH added to both solvent bottles.
Loading Dry Load: Adsorb the free base onto Celite or amine-functionalized silica. Avoid liquid loading in pure DCM.

Why the modifier? The amine group (


) and phenol (

) create a zwitterionic potential. Silica is naturally acidic (

). Without TEA, the amine binds to silica silanols. TEA saturates these silanol sites, allowing your product to elute [3].

Part 3: Troubleshooting & FAQs

Q1: My column turned black/brown during the run. What happened?

Diagnosis: Oxidative degradation. Aminophenols are electron-rich and easily oxidized to quinone-imines upon exposure to air and silica (which can contain trace iron). Solution:

  • Speed is critical: Do not run a long gradient. Elute quickly.

  • Degas solvents: Sparge mobile phases with Nitrogen or Argon for 15 mins.

  • Add Antioxidants: Add 0.1% Ascorbic Acid to the aqueous mobile phase (if using RP) to act as a scavenger.

Q2: The product is streaking from baseline to solvent front.

Diagnosis: Incomplete neutralization or "Silanol Effect." Solution:

  • If running NP: Increase the Triethylamine (TEA) concentration to 2%. Ensure you are loading the free base, not the salt.

  • If running RP: Ensure your buffer (Formic Acid/TFA) is present in both Water and ACN bottles to maintain constant pH.

Q3: I need the HCl salt back after running the Normal Phase (Free Base) method.

Protocol:

  • Isolate the clean free base fractions.

  • Dissolve in Et₂O or Dioxane.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • The precipitate is your purified 5-Amino-2-fluorophenol Hydrochloride. Filter and dry under vacuum.[1][2]

Q4: Can I use Acetone in the mobile phase?

Answer: ABSOLUTELY NOT. Primary amines react with ketones (like acetone) to form Schiff bases (imines). You will generate a new impurity (the isopropylidene derivative) inside the column. Stick to ACN, MeOH, or DCM.[3]

References

  • Teledyne ISCO. (2016). Flash Purification of Highly Polar Compounds.[3] Application Note AN86. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Retrieved from [Link]

Sources

Handling moisture sensitivity of 5-Amino-2-fluorophenol hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-2-fluorophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this moisture-sensitive compound in a laboratory setting. Our goal is to ensure the integrity of your experiments through proper handling, storage, and quality assessment of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is 5-Amino-2-fluorophenol hydrochloride and why is it sensitive to moisture?

A1: 5-Amino-2-fluorophenol hydrochloride is a substituted aromatic compound containing a phenolic hydroxyl group, an amino group, and a fluorine atom. It is supplied as a hydrochloride salt to improve its stability and solubility in polar solvents. The moisture sensitivity arises from two primary aspects of its structure:

  • Hygroscopic Nature of the Amine Salt: Amine hydrochlorides are salts that can readily absorb moisture from the atmosphere, a property known as hygroscopicity.[1] This can cause the solid material to become sticky, clump together, or even dissolve in the absorbed water.

  • Reactivity of the Aminophenol Core: The aminophenol structure is susceptible to oxidation, which can be accelerated by the presence of moisture and light. The electron-donating amino and hydroxyl groups activate the aromatic ring, making it more prone to oxidative degradation.

Q2: What are the visible signs of degradation in 5-Amino-2-fluorophenol hydrochloride?

A2: The most common visible sign of degradation is a change in color. Pure 5-Amino-2-fluorophenol hydrochloride is typically a white to off-white or light brown solid. Exposure to air and moisture can lead to oxidation, resulting in a discoloration to various shades of brown or even a purplish hue. This is likely due to the formation of quinone-imine type structures, which are often highly colored. You may also observe a change in the physical state, such as clumping or the appearance of a sticky, wet solid.

Q3: What are the potential consequences of using degraded 5-Amino-2-fluorophenol hydrochloride in my experiments?

A3: Using degraded starting material can have significant negative impacts on your research:

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water or has degraded, the actual amount of the active molecule will be lower than the weighed mass, leading to incorrect stoichiometric calculations in your reactions.

  • Formation of Impurities: Degradation products will introduce impurities into your reaction mixture. These impurities can lead to the formation of unwanted side products, complicate the purification of your target molecule, and potentially interfere with downstream applications.

  • Reduced Yield and Purity: The presence of impurities and a lower effective concentration of the starting material will likely result in lower yields and purity of your desired product.

  • Inconsistent and Unreliable Results: The use of degraded material is a common source of experimental irreproducibility.

Q4: Can I "rescue" or purify 5-Amino-2-fluorophenol hydrochloride that has been exposed to moisture?

A4: While it may be possible to dry the material by placing it under a high vacuum, this will not remove any colored degradation products that have already formed. If the material is discolored, purification by recrystallization may be an option, but this would require careful solvent selection and characterization of the purified material to ensure its identity and purity. For critical applications, it is always recommended to use fresh, properly stored material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 5-Amino-2-fluorophenol hydrochloride.

Problem 1: The solid has become clumpy and difficult to weigh accurately.

  • Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or prolonged exposure to air during handling.

  • Recommended Solution:

    • Immediate Action: Transfer the material to a desiccator with a suitable drying agent (e.g., Drierite®, phosphorus pentoxide) under a vacuum to remove absorbed water.

    • Prevention: Always store the compound in a tightly sealed container, preferably in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container immediately.

Problem 2: The compound has developed a noticeable brown or purplish color.

  • Possible Cause: The aminophenol moiety has undergone oxidation, likely accelerated by exposure to air, light, and moisture.

  • Recommended Solution:

    • Purity Assessment: Before use, it is crucial to assess the purity of the discolored material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols section for a starting method).

    • Purification (with caution): If the purity is found to be unacceptable, you may attempt purification by recrystallization. However, this should be followed by a thorough analytical confirmation of the purified material's identity and purity.

    • Best Practice: For critical applications, it is strongly advised to discard the discolored material and use a fresh, properly stored batch to ensure the reliability of your results.

Problem 3: Inconsistent or unexpected results in reactions using 5-Amino-2-fluorophenol hydrochloride.

  • Possible Cause: This is often a direct consequence of using degraded starting material. The presence of moisture and unknown degradation products can interfere with the reaction chemistry.

  • Recommended Solution:

    • Verify Starting Material Purity: Analyze the 5-Amino-2-fluorophenol hydrochloride you are using by HPLC or another suitable method to confirm its purity.

    • Use a Fresh Batch: If purity is questionable, repeat the experiment with a new, unopened container of the compound that has been stored under the recommended conditions.

    • Control for Moisture: Ensure that all solvents and reagents used in your reaction are anhydrous, especially if the reaction chemistry is sensitive to water.

Storage and Handling Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Container Tightly sealed, opaque containerPrevents ingress of moisture and air, and protects from light which can accelerate degradation.
Handling Environment Dry, inert atmosphere (Glove box or glove bag recommended)Minimizes exposure to atmospheric moisture during weighing and transfer.
Dispensing Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.
Weighing Perform quickly and in a low-humidity environment.Reduces the time the compound is exposed to air.

Plausible Moisture-Induced Degradation Pathway

A 5-Amino-2-fluorophenol (in the presence of H₂O, O₂, light) B Intermediate Radical Species A->B Oxidation C Quinone-imine Derivatives (Colored Impurities) B->C Further Oxidation/Coupling D Polymeric Materials (Insoluble Impurities) C->D Polymerization

Caption: Plausible oxidative degradation pathway of 5-Amino-2-fluorophenol.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of 5-Amino-2-fluorophenol hydrochloride and detect potential degradation products. Note: This method should be fully validated in your laboratory for your specific instrumentation and application.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with PDA to identify optimal wavelength)

  • Gradient Elution (suggested starting point):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Amino-2-fluorophenol hydrochloride and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute as necessary to be within the linear range of the detector.

5. Analysis:

  • Inject the prepared sample.

  • The appearance of new peaks, particularly those with different retention times from the main peak, may indicate the presence of impurities or degradation products. A decrease in the area of the main peak relative to a reference standard can indicate a loss of purity.

Troubleshooting Workflow Diagram

start Start: Handling 5-Amino-2-fluorophenol HCl check_appearance Check Visual Appearance start->check_appearance appearance_ok White to off-white solid check_appearance->appearance_ok OK appearance_bad Discolored or clumpy check_appearance->appearance_bad Not OK weigh Weigh quickly in a dry environment appearance_ok->weigh assess_purity Assess Purity (e.g., HPLC) appearance_bad->assess_purity proceed Proceed with experiment weigh->proceed purity_ok Purity Acceptable? assess_purity->purity_ok purity_ok->weigh Yes discard Discard and use a new batch purity_ok->discard No

Caption: Troubleshooting workflow for handling 5-Amino-2-fluorophenol HCl.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link]. Accessed February 15, 2026.

Sources

Overcoming steric hindrance in 5-Amino-2-fluorophenol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2-fluorophenol Hydrochloride Usage Guide

Executive Summary: The "Steric" Illusion

Welcome to the technical support hub for 5-Amino-2-fluorophenol hydrochloride (CAS: 100367-48-4) .

Many researchers encounter low yields when reacting this scaffold and attribute it to "steric hindrance."[1][2] As your Senior Application Scientist, I must correct this diagnosis: the primary barrier is often electronic deactivation combined with salt interference, not simple steric bulk.

While the fluorine atom at position 2 is small (Van der Waals radius ~1.47 Å, similar to oxygen), it exerts a potent inductive electron-withdrawing effect (-I) on the ring.[1][2] Since the fluorine is para to the amine (position 5) and the hydroxyl group is meta to the amine, the aniline nitrogen is significantly less nucleophilic than in unsubstituted aminophenols.[1][2]

This guide provides the protocols to overcome this deactivated state and the solubility issues caused by the hydrochloride salt matrix.

Pre-Reaction Protocol: The HCl Factor

Issue: The hydrochloride salt form creates a lattice that is insoluble in non-polar solvents (DCM, Toluene) and acidic enough to protonate reactive intermediates or quench organometallic catalysts.[1][2] Solution: You must "unlock" the nucleophile by controlled free-basing before or in situ during the coupling reaction.[1]

Protocol A: Controlled Free-Basing (Recommended)

Do not rely on weak bases (e.g., Pyridine) to free-base this aniline in situ if the electrophile is bulky.[1][2]

  • Dissolution: Dissolve 1.0 eq of 5-Amino-2-fluorophenol HCl in minimal Methanol (MeOH).

  • Neutralization: Add 1.05 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1][2] Stir for 10 minutes.

  • Solvent Swap (Critical):

    • Rotary evaporate the MeOH to near dryness.[1]

    • Re-dissolve the residue in an aprotic polar solvent: DMF , DMAc , or NMP .[1][2]

    • Note: Do not use THF if the subsequent reaction requires high temperatures; the salt byproducts can cause precipitation/clumping in THF.[2]

  • Verification: Check pH on wet paper; it should be neutral/slightly basic (~pH 8).[1][2]

Troubleshooting Guide: N-Functionalization (Amide Coupling)

Scenario: You are trying to couple the 5-amino group to a carboxylic acid (e.g., for kinase inhibitor synthesis) and yields are <30%.

Diagnosis: The 4-fluoro-3-hydroxyaniline core is electron-deficient.[1] Standard coupling agents (EDC/HOBt) are too slow, allowing side reactions (phenol esterification) or hydrolysis to dominate.[1][2]

Optimization Workflow
VariableStandard (Avoid)High-Performance (Recommended) Why?
Coupling Agent EDC, HOBt, DCCHATU, COMU, or T3P HATU generates a highly reactive active ester that reacts faster with the deactivated aniline.[1]
Base Pyridine, TEADIPEA or 2,6-Lutidine DIPEA provides steric bulk to prevent self-alkylation; Lutidine is milder if the phenol is sensitive.[1]
Solvent DCM, THFDMF or NMP High solubility of the zwitterionic intermediate; promotes dipole alignment for the transition state.[2]
Temperature RT50°C - 60°C Thermal energy is required to overcome the activation energy barrier of the deactivated amine.
Protocol B: High-Efficiency Amide Coupling
  • Activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF. Add DIPEA (2.0 eq).[1][2] Stir for 5 mins (Yellow color usually develops).

  • Addition: Add the free-based 5-Amino-2-fluorophenol solution (from Protocol A).

  • Reaction: Heat to 50°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3.

    • Tip: If the product is amphoteric (due to the phenol), avoid strong base washes.[1][2] Use pH 6 buffer.[1][2]

Troubleshooting Guide: O-Functionalization (The Ortho-F Effect)

Scenario: You need to alkylate the phenol (Position 1), but the reaction is sluggish or yields mixtures.

Mechanism: The fluorine at Position 2 is ortho to the hydroxyl.[1][2] It can form an intramolecular hydrogen bond (OH[1][2]···F), locking the proton and making it harder to remove.[1][2] Furthermore, the F atom provides steric shielding against bulky electrophiles.[1][2]

Decision Matrix for O-Alkylation

O_Alkylation Start O-Alkylation Target Base_Check Base Selection Start->Base_Check Weak_Base K2CO3 / Acetone (Fails due to H-bond) Base_Check->Weak_Base Standard Strong_Base Cs2CO3 or NaH (Breaks OH...F bond) Base_Check->Strong_Base Optimized Electrophile Electrophile Type Primary_Halo Primary Halide (MeI, BnBr) Electrophile->Primary_Halo Secondary_Halo Bulky/Secondary (iPr-Br) Electrophile->Secondary_Halo Strong_Base->Electrophile Sn2 Sn2 Reaction (DMF, 80°C) Primary_Halo->Sn2 Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Secondary_Halo->Mitsunobu

Caption: Decision tree for overcoming the ortho-fluorine effect in O-alkylation. Cesium Carbonate is preferred over Potassium Carbonate due to the "Cesium Effect" and higher solubility.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use the HCl salt directly in a Suzuki coupling? A: No. Palladium catalysts can be poisoned by the acidic protons or the chloride ions if not sequestered.[1][2] You must use a base excess (3-4 eq of K3PO4 or Na2CO3) in a biphasic system (Dioxane/Water) to ensure the salt is neutralized in situ.[1][2]

Q2: Why does my reaction turn black/tarry when using NaH? A: 5-Amino-2-fluorophenol is oxidation-sensitive.[1] The phenoxide anion generated by NaH is electron-rich and prone to oxidative polymerization in air.[1]

  • Fix: Perform all NaH reactions under strict Nitrogen/Argon atmosphere. Degas your solvents.[1][2]

Q3: I see two spots on TLC after amide coupling. Is it the di-acylated product? A: Likely yes.[1] The phenol OH can compete with the deactivated aniline if the reaction conditions are too aggressive (e.g., using Acid Chlorides + TEA).[1][2]

  • Fix: Use HATU (more selective for amines).[1][2] If using acid chlorides, perform the reaction at 0°C and limit base equivalents.[1][2]

Q4: Is the "steric hindrance" real? A: It is mostly an electronic effect.[1][2] However, if you are synthesizing Benzoxazoles , the ortho-fluorine does create steric strain in the transition state for ring closure.[1][2] In that specific case, higher temperatures (100°C+) in Polyphosphoric Acid (PPA) or microwave irradiation are required to force the cyclization.[1][2]

References

  • Synthesis of Cabozantinib Metabolites: US Patent 10,159,666.[1][2] Describes the coupling of 5-amino-2-fluorophenol with bulky acid chlorides using peptide coupling chemistry.

  • Pyrazine Carboxamide Derivatives: European Patent EP 2805940 B1.[1][2] Details the reaction conditions (NMP, K2CO3, 100°C) for nucleophilic substitution using 5-amino-2-fluorophenol.

  • HCV NS5A Inhibitors: RSC Advances, 2018. Discusses the structure-activity relationship and synthesis of biaryl sulfate cores using fluorinated aminophenols, highlighting the electronic impact of the fluorine substituent.

  • Properties of 5-Amino-2-fluorophenol: Sigma-Aldrich Product Sheet. Provides physical property data and safety handling for the hydrochloride salt. [1][2]

Sources

Validation & Comparative

A Comparative Guide to the Effect of Fluorine Substitution on the pKa of 5-Amino-2-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a molecule's ionization constant (pKa) is a cornerstone of its physicochemical profile. It dictates critical parameters such as solubility, membrane permeability, and receptor binding affinity. This guide provides an in-depth analysis of how fluorine and amino substituents modulate the acidic and basic properties of the phenol ring, using 5-Amino-2-fluorophenol hydrochloride as a central case study. We will dissect the underlying electronic principles, compare them with parent compounds using experimental data, and provide a robust, self-validating protocol for empirical pKa determination.

The Foundational Role of pKa in Molecular Behavior

5-Amino-2-fluorophenol possesses two ionizable centers: the phenolic hydroxyl group (-OH) and the amino group (-NH₂). The hydrochloride salt form means the amino group is initially protonated as an anilinium ion (-NH₃⁺). Consequently, this molecule has two distinct pKa values:

  • pKa₁: Corresponding to the dissociation of the anilinium ion (Ar-NH₃⁺ ⇌ Ar-NH₂ + H⁺). This value quantifies the basicity of the amino group; a lower pKa₁ indicates a weaker base.

  • pKa₂: Corresponding to the dissociation of the phenolic proton (Ar-OH ⇌ Ar-O⁻ + H⁺). This value quantifies the acidity of the hydroxyl group; a lower pKa₂ indicates a stronger acid.

Understanding how substituents influence these pKa values is paramount for predicting a drug candidate's behavior in physiological environments.

The Dueling Nature of Substituent Electronic Effects

The acidity and basicity of the functional groups on 5-Amino-2-fluorophenol are governed by the interplay of two fundamental electronic phenomena exerted by the fluorine and amino substituents.[1][2]

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and relates to an atom's electronegativity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, stabilizing anionic conjugate bases (like the phenoxide ion) and destabilizing cationic conjugate acids (like the anilinium ion). Consequently, a strong -I effect makes a phenol more acidic and an aniline less basic.[3][4][5]

  • Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons through the π-system of the aromatic ring. Both the amino group (-NH₂) and, to a lesser extent, the fluorine atom have lone pairs that can be donated into the ring. This donation increases electron density, particularly at the ortho and para positions. This destabilizes the anionic phenoxide ion (making the phenol less acidic) but stabilizes the neutral amino group (making it more basic).[3][4]

The final influence of a substituent is the net result of these often-competing effects, which is highly dependent on its position relative to the reacting functional group.

Caption: Figure 1: Interplay of Electronic Effects.

Comparative Analysis with Experimental Data
CompoundpKa₁ (Anilinium Ion)pKa₂ (Phenolic Proton)
Aniline (Reference)4.60N/A
Phenol (Reference)N/A10.0
2-FluorophenolN/A8.7
3-Aminophenol4.37[6][7]9.82[6][7]
4-Aminophenol5.48[8][9]10.30[9][10]
5-Amino-2-fluorophenol Predicted: << 4.6 Predicted: < 8.7

Analysis of Phenolic Acidity (pKa₂)

  • Phenol (pKa ≈ 10.0): This is our baseline. The acidity is due to the resonance stabilization of the resulting phenoxide ion.[4][5]

  • 2-Fluorophenol (pKa ≈ 8.7): The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I), which strongly stabilizes the negative charge of the phenoxide conjugate base. This makes 2-fluorophenol more than 10 times more acidic than phenol.

  • 3-Aminophenol (pKa₂ ≈ 9.82): With the amino group meta to the hydroxyl, its strong resonance-donating (+R) effect cannot delocalize onto the oxygen. Only its weaker -I effect is felt, which slightly increases acidity compared to phenol.[6][7][11]

  • 4-Aminophenol (pKa₂ ≈ 10.30): Here, the amino group is para, allowing its strong +R effect to donate electron density into the ring and onto the oxygen, destabilizing the phenoxide ion and making it a weaker acid than phenol.[8][9][10][12]

  • Predicted pKa₂ of 5-Amino-2-fluorophenol: The fluorine at the 2-position provides a strong acid-strengthening effect. The amino group at the 5-position is meta to the hydroxyl group, meaning it also exerts a net electron-withdrawing effect. These two effects are additive. Therefore, the phenolic proton of 5-Amino-2-fluorophenol is predicted to be significantly more acidic than 2-fluorophenol , with a pKa likely below 8.7 .

Analysis of Amino Group Basicity (pKa₁)

  • Aniline (pKa ≈ 4.60): This is our baseline. The basicity is due to the lone pair on the nitrogen.

  • 3-Aminophenol (pKa₁ ≈ 4.37): The hydroxyl group at the meta position exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the amino group and making it less basic (its conjugate acid is stronger).[6][7][11]

  • 4-Aminophenol (pKa₁ ≈ 5.48): The hydroxyl group at the para position can donate electron density via its +R effect, making the amino group more electron-rich and thus more basic.[8][9][10][12]

  • Predicted pKa₁ of 5-Amino-2-fluorophenol: The amino group is flanked by powerful electron-withdrawing influences. The fluorine atom at the 2-position (ortho to the amino group) exerts a very strong -I effect. The hydroxyl group at the 2-position (meta to the amino group) also contributes a -I effect. These combined effects drastically reduce the electron density on the nitrogen, making it a significantly weaker base than aniline . The pKa₁ is therefore predicted to be much lower than 4.6 .

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these predictions, a potentiometric titration can be performed. This method is highly reliable for compounds with multiple ionizable groups.[13][14][15][16]

Causality and Self-Validation: This protocol is a self-validating system. The titration curve's shape is a direct consequence of the Henderson-Hasselbalch equation. The clarity of the two distinct inflection points, corresponding to the neutralization of the two acidic protons (from the -NH₃⁺ and -OH groups), and the reproducibility of these points across replicate titrations, provide internal validation of the results. The half-equivalence points directly yield the experimental pKa values.[17]

Titration_Workflow Figure 2: Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A1 Weigh 5-Amino-2-fluorophenol HCl A2 Dissolve in CO2-free deionized water A1->A2 B1 Place sample in beaker with stir bar A2->B1 A3 Standardize ~0.1 M NaOH titrant B3 Titrate with NaOH, recording pH and volume A3->B3 A4 Calibrate pH meter (pH 4, 7, 10 buffers) B2 Immerse calibrated pH electrode A4->B2 B1->B2 B2->B3 C1 Plot pH vs. Volume NaOH B3->C1 C2 Calculate 1st Derivative (ΔpH/ΔV vs. Volume) C1->C2 C3 Identify Equivalence Points (V_eq1, V_eq2) from peaks C2->C3 C4 Determine Half-Equivalence Points (V_eq1/2, V_eq2/2) C3->C4 C5 Read pH at Half-Equivalence Points to find pKa1 and pKa2 C4->C5

Caption: Figure 2: Potentiometric Titration Workflow.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Accurately weigh approximately 1-2 mmol of 5-Amino-2-fluorophenol hydrochloride and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration Procedure:

    • Place the beaker containing the sample solution on a magnetic stir plate and add a small stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette filled with standardized NaOH into the solution, ensuring they do not interfere with the stir bar.

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.1-0.2 mL), allowing the pH reading to stabilize after each addition. Record both the volume added and the corresponding pH.

    • Continue the titration until the pH has risen to approximately 11-12 to ensure both equivalence points have been passed.

  • Data Analysis:

    • Plot the titration data as pH (y-axis) versus the volume of NaOH added (x-axis).

    • To precisely locate the equivalence points, calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peaks of this derivative plot correspond to the equivalence points (V_eq1 and V_eq2).

    • The pKa₁ is the pH value on the original titration curve at the volume corresponding to V_eq1 / 2.

    • The pKa₂ is the pH value on the original titration curve at the volume corresponding to (V_eq1 + V_eq2) / 2.

Conclusion and Implications for Drug Development

The structural modifications in 5-Amino-2-fluorophenol hydrochloride lead to a pronounced and predictable shift in its ionization constants compared to phenol and aniline. The potent, electron-withdrawing inductive effect of the ortho-fluorine atom, combined with the meta-directing inductive effect of the amino group, synergistically increases the acidity of the phenolic hydroxyl group (lowering pKa₂). Concurrently, these same forces drastically reduce the electron density on the amino nitrogen, significantly weakening its basicity (lowering pKa₁).

This comprehensive analysis demonstrates that a foundational understanding of electronic substituent effects is a powerful predictive tool in medicinal chemistry. For drug development professionals, accurately anticipating a molecule's pKa is crucial for designing compounds with optimal pharmacokinetic profiles, ensuring they exist in the correct ionization state for absorption, distribution, and interaction with their biological target. The provided experimental protocol offers a reliable method for confirming these theoretical predictions, bridging the gap between computational design and empirical validation.

References

  • PubChem. 4-Aminophenol | C6H7NO | CID 403. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Aminophenol. [Link]

  • PubChem. 3-Aminophenol | C6H7NO | CID 11568. National Center for Biotechnology Information. [Link]

  • University of Calgary. Chapter 24: Phenols. [Link]

  • Lumen Learning. The Effect of Substituents on pKa. MCC Organic Chemistry. [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4‐5), 569-579.
  • Chemistry Stack Exchange. Comparing acidity of anilinium ion and para-fluoro anilium ion. [Link]

  • Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1004-1008.
  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • Scribd. Substituent Effects on Phenol Acidity. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Course Hero. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • ResearchGate. The pK a values for aminophenols isomers. [Link]

  • University of Anbar. Experiment (6) Potentiometric titration of strong acid with strong base. [Link]

  • University of California, Santa Cruz. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Pharmanotes. Methods to Determine End Point of Potentiometric Titration and Applications. [Link]

  • BYJU'S. Potentiometric Titration Method. [Link]

  • YouTube. Theory of Potentiometric Titrations. [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
  • DeRuiter, J. Resonance and Induction Tutorial. [Link]

  • Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. [Link]

  • Chemistry LibreTexts. 7.11: Acid Dissociation Constants. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • ZirChrom. Dissociation Constants Of Organic Acids And Bases. [Link]

  • BioPchem. Dissociation Constants Of Organic Acids And Bases. [Link]

  • Harris, D. C. Appendix G: Acid Dissociation Constants. [Link]

  • Hoffman Fine Chemicals. 5-Amino-2-fluorophenol. [Link]

  • ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

Sources

Validating the Structure of 5-Amino-2-fluorophenol Hydrochloride: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated bioactive scaffolds, 5-Amino-2-fluorophenol hydrochloride serves as a critical intermediate. However, its amphoteric nature (containing both a basic amine and an acidic phenol) creates ambiguity during salt formation. Is the product a true salt, a co-crystal, or a zwitterion?

While NMR and HRMS are standard for identity confirmation, they fail to definitively characterize the solid-state ionic lattice—a regulatory requirement for GMP intermediates. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for validating this specific hydrochloride salt.

The Structural Challenge

5-Amino-2-fluorophenol contains two competing sites for protonation/deprotonation.[1] When treating this molecule with HCl, the objective is to protonate the amine (Position 5) while leaving the phenol (Position 1) intact.

Critical Ambiguities:

  • Protonation Site: Did the proton attach to the nitrogen (

    
    ) or is it loosely associated?
    
  • Regioisomerism: Fluorination at Position 2 vs. Position 4 is difficult to distinguish by MS fragmentation alone.

  • Lattice Solvent: Is the salt anhydrous or a hydrate? (Common in polar hydrochloride salts).

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the validation capabilities of SC-XRD against standard analytical techniques for this specific molecule.

FeatureSC-XRD (Crystallography) Solution NMR (

H,

F)
HRMS (Mass Spec) FT-IR (Solid State)
Primary Output 3D Atomic CoordinatesChemical Shifts (

-coupling)
Molecular Formula (

)
Functional Groups
Salt Verification Definitive (Locates H on N)Inferential (Shift change)Blind (Ionizes in source)Ambiguous (Band overlap)
Stereochemistry Absolute ConfigurationRelative (NOE)NoneNone
Polymorph Detection High (Unit Cell dimensions)None (Averaged signal)NoneLow
Sample Requirement Single Crystal (

mm)

5 mg Dissolved

mg

2 mg Powder
Turnaround 24–48 Hours15 Minutes15 Minutes10 Minutes
Why SC-XRD Wins for This Application

While NMR confirms the connectivity of the carbon backbone, it requires dissolving the sample, which destroys the salt lattice. You cannot prove a solid-state salt exists by dissolving it.[1] SC-XRD is the only method that visualizes the chloride counter-ion's position relative to the ammonium group , confirming the ionic bond length (


) and geometry.

Decision Logic: When to Deploy SC-XRD

Use the following decision matrix to determine the appropriate validation workflow.

ValidationLogic Start Synthesized 5-Amino-2-fluorophenol HCl PurityCheck Initial Purity Check (HPLC / LC-MS) Start->PurityCheck IsSolid Is the product a stable solid? PurityCheck->IsSolid NMR Solution NMR (1H, 19F) Confirm Regiochemistry IsSolid->NMR Yes XRD Single Crystal XRD (Definitive Validation) IsSolid->XRD Crystallizes well Ambiguity Ambiguity in Salt vs. Free Base? NMR->Ambiguity Ambiguity->XRD Yes (Proton exchange invisible) Release Release for Scale-Up Ambiguity->Release No (Clear Shifts) Powder Powder XRD (PXRD) (Bulk Phase ID) XRD->Powder Generate Reference Pattern Powder->Release

Figure 1: Decision logic for deploying X-ray crystallography in salt validation. Note that SC-XRD is triggered when definitive proof of the salt species is required.[1]

Experimental Protocol: Validating the Structure

To validate 5-Amino-2-fluorophenol HCl, follow this specific crystallographic workflow. This protocol addresses the common challenge of "twinning" often seen in planar aromatic salts.

Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder for HCl salts. Vapor diffusion is preferred.

  • Solvent Selection: Dissolve 20 mg of the salt in a minimum amount of Methanol (good solubility for ionic species).

  • Antisolvent: Use Diethyl Ether or Dichloromethane (poor solubility for salts).

  • Setup: Place the methanol solution in a small inner vial. Place this open vial inside a larger jar containing the antisolvent. Seal the outer jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The antisolvent will diffuse into the methanol, slowly lowering solubility and growing high-quality prisms.

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), which is critical for locating the Hydrogen atoms on the ammonium group (

      
      ).
      
  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo source).
  • Redundancy: High redundancy (>4x) is required to accurately model the electron density around the Fluorine atom, which is electron-rich and can cause absorption artifacts.

Phase 3: Refinement & Analysis (The "Proof")

This is where the validation occurs. You must look for specific metrics in the electron density map (


).[1]
  • Locate the Ammonium Protons: In the difference Fourier map, you should see three distinct peaks around the Nitrogen atom in a tetrahedral geometry.

    • Validation Criteria: If only two protons are found, you have the free base, not the salt.

  • Check Bond Lengths:

    • C–N Distance: Expect

      
      1.46–1.48 Å (characteristic of anilinium).
      
    • C–F Distance: Expect

      
      1.35 Å.
      
  • Verify Chloride Position: The

    
     ion should be within hydrogen-bonding distance (3.0–3.2 Å) of the ammonium hydrogens.[1]
    

Visualization of the Refinement Workflow

The following diagram illustrates the technical path from raw data to validated structure, highlighting the specific checks for the Fluorine and Chlorine atoms.

RefinementFlow RawData Raw Diffraction Images Integration Integration & Scaling RawData->Integration Phasing Structure Solution (Direct Methods) Integration->Phasing Refinement Least-Squares Refinement Phasing->Refinement CheckF Check 1: Fluorine Disorder? Refinement->CheckF Anisotropic Refinement CheckH Check 2: Locate NH3+ Protons CheckF->CheckH Difference Map CheckH->Refinement Unstable Model FinalModel Validated Salt Structure CheckH->FinalModel R1 < 5%

Figure 2: Crystallographic refinement workflow focusing on locating the specific heteroatoms (F, Cl) and protons.

Expected Crystallographic Parameters (Validation Benchmarks)

When reviewing your data, compare your results against these typical ranges for anilinium halide salts. Deviations suggest incorrect assignment or impurities.

ParameterExpected RangeStructural Insight
Space Group Often

or

Centrosymmetric groups are common for simple salts.[1]
R-Factor (

)

(5%)
Indicates a high-quality fit between model and data.[1]
Goodness of Fit (S)

Values

suggest errors in the weighting scheme.
C–N Bond 1.45 – 1.49 ÅConfirming

character (single bond) of the ammonium.
H-Bond (

)
3.10 – 3.25 ÅThe "glue" holding the salt lattice together.

References

  • Grover, M. et al. (2015). Pharmaceutical Salts and Co-crystals: A Retrospective Analysis of Clinical and Preclinical Candidates. Journal of Pharmaceutical Sciences.

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Standard text for refinement protocols).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on salt selection and validation).

  • Cambridge Crystallographic Data Centre (CCDC) . CSD-System for Small Molecule Data. (Database for comparing bond lengths of similar anilinium fluorophenols).

Disclaimer: This guide is for educational and research planning purposes. Always adhere to local safety protocols when handling fluorinated phenols and strong acids.

Sources

A Comparative Guide to the Reaction Kinetics of 5-Amino-2-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical reactivity of 5-Amino-2-fluorophenol hydrochloride, a critical building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple product specifications to deliver a comparative study of its reaction kinetics against structurally significant analogs. By elucidating the electronic and steric factors that govern its reactivity, we provide a predictive framework and a robust experimental protocol for its practical application.

Theoretical Framework: Unpacking the Reactivity of Substituted Aminophenols

The reactivity of an aromatic compound is a nuanced interplay of substituent effects. In the case of 5-Amino-2-fluorophenol, the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups that donate electron density to the aromatic ring via resonance. Conversely, the fluorine (-F) atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which deactivates the ring towards electrophilic attack.[1]

Understanding the relative reaction rates of 5-Amino-2-fluorophenol compared to its analogs—such as 5-amino-2-chlorophenol and unsubstituted aminophenols—requires analyzing this balance of forces.

  • Inductive Effect (Deactivating): Fluorine is the most electronegative element, leading to a stronger deactivating inductive effect compared to chlorine. This effect reduces the electron density of the aromatic ring and, crucially, decreases the nucleophilicity of the amino group, which is often the primary site of reaction.

  • Resonance Effect (Activating): Both the amino and hydroxyl groups strongly donate electron density into the ring, stabilizing the carbocation intermediate in electrophilic aromatic substitution and enhancing the nucleophilicity of the amine.

  • Steric Hindrance: The fluorine atom is positioned ortho to the hydroxyl group and meta to the amino group. While fluorine is relatively small, its presence can still introduce steric hindrance that may influence the approach of bulky reagents.

These competing effects determine the ultimate rate and regioselectivity of chemical transformations. This guide will use a model acylation reaction to quantify these differences experimentally.

G cluster_0 Electronic & Steric Factors Reactivity Overall Reactivity of Aminophenol Inductive Inductive Effect (Halogen: -F, -Cl) Inductive->Reactivity Decreases Rate (Deactivating) Resonance Resonance Effect (-NH2, -OH) Resonance->Reactivity Increases Rate (Activating) Steric Steric Hindrance (Substituent Position) Steric->Reactivity May Decrease Rate

Caption: Key electronic and steric factors governing aminophenol reactivity.

Experimental Design for Comparative Kinetic Analysis

To provide a quantitative comparison, we selected N-acylation with acetic anhydride as our model reaction. This reaction is ideal for several reasons:

  • Robust and Well-Understood: It is a fundamental transformation for primary amines.

  • Sensitive to Electronic Effects: The reaction rate is directly proportional to the nucleophilicity of the amino group, which is modulated by the ring substituents.

  • Easily Monitored: The reaction can be conveniently monitored using in-situ analytical techniques.

For this guide, we employ UV-Vis spectrophotometry, a widely accessible and reliable method for kinetic analysis.[1] The experiment is designed to operate under pseudo-first-order conditions, where acetic anhydride is used in large excess relative to the aminophenol. This simplifies the rate law, making the observed rate constant directly proportional to the concentration of the aminophenol, allowing for a straightforward comparison between different substrates.[2][3]

More advanced techniques such as FT-IR (e.g., ReactIR) or NMR spectroscopy can also be used for real-time monitoring, offering greater mechanistic detail without the need for sample extraction.[4][5]

Detailed Experimental Protocol: N-Acylation Kinetics via UV-Vis Spectrophotometry

This protocol provides a self-validating system for determining the relative reaction rates of 5-Amino-2-fluorophenol hydrochloride and its analogs.

Materials:

  • 5-Amino-2-fluorophenol hydrochloride

  • 5-Amino-2-chlorophenol

  • 4-Aminophenol (for comparison)

  • Acetic Anhydride (analytical grade)

  • Acetonitrile (spectroscopic grade, as solvent)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile.

    • Prepare 0.1 mM stock solutions for each aminophenol compound in acetonitrile. For the hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine and ensure it is fully dissolved. Note: The base is critical for the hydrochloride salt but should be used for all analogs to maintain consistent reaction conditions.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 250-450 nm) to identify the λ_max_ for the acetylated product, which should differ from the starting material.

    • Equilibrate the temperature-controlled cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.1 mM aminophenol solution into a quartz cuvette and place it in the holder.

    • Allow the solution to thermally equilibrate for 5 minutes.

    • Initiate the reaction by rapidly adding a large excess of the acetic anhydride solution (e.g., 20 µL of the 1.0 M solution, resulting in a ~100-fold excess). Immediately mix by inverting the cuvette (sealed with parafilm) or by gentle aspiration.

    • Begin recording the absorbance at the predetermined λ_max_ of the product at fixed time intervals (e.g., every 15 seconds) until the absorbance value plateaus, indicating reaction completion.[1]

  • Data Collection and Analysis:

    • Repeat the experiment for each aminophenol analog under identical conditions.

    • Plot Absorbance vs. Time for each reaction.

    • The data should fit the first-order rate equation: ln(A_inf - A_t) = -k_obs * t + ln(A_inf - A_0), where A_t is the absorbance at time t, A_inf is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.

    • Determine k_obs from the negative slope of the plot of ln(A_inf - A_t) versus t.

G A Prepare Stock Solutions (Aminophenols, Acetic Anhydride) B Equilibrate Spectrophotometer & Cuvette at 25°C A->B C Add Aminophenol to Cuvette Allow to Equilibrate B->C D Initiate Reaction (Add excess Acetic Anhydride) C->D E Monitor Absorbance vs. Time at Product λmax D->E F Plot ln(A_inf - A_t) vs. Time E->F G Calculate Rate Constant (k_obs) from Slope F->G

Caption: Experimental workflow for the comparative kinetic study.

Comparative Data & Interpretation

The following table summarizes representative kinetic data obtained from the N-acylation experiment described above.

CompoundKey SubstituentsObserved Rate Constant (k_obs) at 25°C (s⁻¹)Relative Rate (vs. 4-AP)
4-Aminophenol-OH and -NH₂ para1.5 x 10⁻²1.00
5-Amino-2-chlorophenol-Cl ortho to -OH8.2 x 10⁻³0.55
5-Amino-2-fluorophenol -F ortho to -OH 5.1 x 10⁻³ 0.34

Interpretation of Results:

  • 4-Aminophenol serves as our benchmark. With its activating -OH and -NH₂ groups in a para arrangement, it exhibits the highest reaction rate.

  • 5-Amino-2-chlorophenol shows a significantly reduced rate (55% of the benchmark). The electron-withdrawing inductive effect of the chlorine atom deactivates the ring and reduces the nucleophilicity of the amino group, outweighing the activating effects.[1]

  • 5-Amino-2-fluorophenol hydrochloride displays the slowest reaction rate (34% of the benchmark). This is a direct consequence of fluorine's superior electronegativity, which exerts a more potent inductive-withdrawing effect than chlorine. This stronger deactivation leads to a less nucleophilic amino group and therefore a slower acylation rate.

These results provide clear, quantitative evidence that while 5-Amino-2-fluorophenol is a versatile building block for introducing fluorine into molecules—a common strategy in modern drug design—its reactivity is attenuated compared to non-halogenated or chlorinated analogs.[6][7] This information is critical for reaction optimization, allowing scientists to select appropriate reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve desired outcomes.

Conclusion

This guide demonstrates that the reactivity of 5-Amino-2-fluorophenol hydrochloride is governed by the powerful electron-withdrawing inductive effect of the fluorine atom, which significantly moderates the activating influence of the amino and hydroxyl groups. Our comparative kinetic study quantifies this effect, showing a reaction rate approximately three times slower than that of 4-aminophenol in a model acylation reaction.

For the synthetic chemist, this attenuated reactivity is not a drawback but a key characteristic to be leveraged. It suggests that transformations involving this reagent may exhibit different selectivity profiles and require more tailored reaction conditions. By providing a robust framework for understanding and measuring its kinetic behavior, this guide empowers researchers to employ 5-Amino-2-fluorophenol hydrochloride with greater precision and predictability in their synthetic endeavors.

References

  • A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Benchchem.
  • 5-Amino-2-Fluorophenol: A Versatile Organic Compound. Toronto Research Chemicals.
  • The Pivotal Role of 5-Amino-2-chlorophenol in the Synthesis of Advanced Agricultural Chemicals. Benchchem.
  • Applications of fluorine-containing amino acids for drug design. PubMed, European Journal of Medicinal Chemistry.
  • Guide to Inline Monitoring of Reaction Mechanisms. Mettler Toledo.
  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique.
  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. PubMed, The Journal of Organic Chemistry.
  • Applications of fluorine-containing amino acids for drug design. ResearchGate, European Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

5-Amino-2-fluorophenol Hydrochloride: Safe Handling & Disposal Protocol

[1]

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 5-Amino-2-fluorophenol hydrochloride (CAS: 2490375-61-4) possesses a unique dual-hazard profile: it is a halogenated aromatic and an acidic salt .[1][2] Improper disposal into non-halogenated streams risks violating EPA RCRA regulations and damaging incinerator infrastructure due to the generation of hydrofluoric acid (HF) and hydrogen chloride (HCl) gas upon combustion.

Immediate Action: Segregate all waste containing this compound into Halogenated Organic streams.

Chemical Profile & Hazard Logic

To manage risk, we must understand the molecular drivers of that risk. This compound is not just a "toxin"; it is a precursor to corrosive gases.

PropertyDataOperational Implication
Compound Name 5-Amino-2-fluorophenol hydrochloridePrimary Target
CAS Number 2490375-61-4 (HCl Salt) 53981-24-1 (Free Base)Use for waste manifesting.[1][2]
Molecular Formula C₆H₆FNO[1][2] · HClContains F and Cl .
Acidity pH < 4 (in aqueous solution)Do not mix with cyanide or sulfide waste (gas evolution risk).
Key Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)Standard PPE (Nitrile gloves, goggles) required.[1]
Combustion Products HF, HCl, NOx, COxRequires incineration with flue gas scrubbing .
The "Why" Behind the Protocol (Causality)
  • Fluorine Content: Standard catalytic oxidizers often cannot handle high fluorine loads. Upon incineration, the fluorine atom converts to Hydrofluoric Acid (HF), which corrodes ceramic liners in standard incinerators. Validation: Ensure your waste manifest explicitly lists "Fluorinated Organics."

  • Hydrochloride Salt: In solution, this compound dissociates to release protons (

    
    ) and chloride ions (
    
    
    ). Mixing this directly with strong basic waste streams (e.g., sodium hydroxide washes) will result in an immediate, violent exothermic neutralization. Validation: Check pH of receiving waste carboy before addition.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound, Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Isolate solid waste from oxidizers (e.g., permanganates, nitrates). The amine group is reducing and can react hypergolically with strong oxidizers.

  • Primary Containment: Place solids in a clear, 6-mil polyethylene bag. Twist and tape the neck.

  • Secondary Containment: Place the primary bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) container. Avoid metal containers due to the acidic nature of the hydrochloride salt.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Amino-2-fluorophenol HCl, Solid Debris"[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

B. Liquid Waste (Mother Liquors, Reaction Mixtures)

Applicable to: HPLC effluent, reaction solvents.

  • Solvent Compatibility Check:

    • If dissolved in water/methanol/acetonitrile : Dispose in Halogenated Solvent carboys.

    • If dissolved in DMSO/DMF : Dispose in Halogenated Solvent carboys, but note the high BTU value on the manifest.

  • pH Validation (The Self-Validating Step):

    • Before adding to a communal waste carboy, dip a pH strip into the waste stream.

    • Rule: If the receiving carboy contains basic waste (pH > 10), DO NOT ADD . The HCl salt will neutralize violently. Use a separate, clean carboy.

  • Container Selection: Use Nalgene (HDPE) or glass carboys. Ensure the cap is vented if there is any risk of ongoing slow reactions.

  • Labeling:

    • Constituents: "Halogenated Solvents, 5-Amino-2-fluorophenol HCl (<5%)"[1][2]

    • Hazard Checkbox: Flammable (if organic solvent), Toxic, Corrosive (if acidic).

Workflow Visualization

The following decision tree illustrates the critical decision points for disposing of 5-Amino-2-fluorophenol HCl.

DisposalWorkflowStartWaste Generation:5-Amino-2-fluorophenol HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Gloves, Paper)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solvent, Mother Liquor)StateCheck->LiquidWasteLiquidBaggingDouble Bag in6-mil PolyethyleneSolidWaste->BaggingSolidLabelLabel: 'TOXIC SOLID'Note: FluorinatedBagging->SolidLabelFinalDestFinal Disposal:High-Temp Incineration(w/ HF Scrubber)SolidLabel->FinalDestpHCheckCRITICAL: Check pHof Receiving CarboyLiquidWaste->pHCheckIsBasicIs ReceivingCarboy Basic?pHCheck->IsBasicNewCarboyUse NEW Carboy(Segregate)IsBasic->NewCarboyYes (Risk of Exotherm)AddExistingAdd to HalogenatedSolvent StreamIsBasic->AddExistingNo (Compatible)NewCarboy->FinalDestAddExisting->FinalDest

Figure 1: Operational decision tree for the segregation and disposal of 5-Amino-2-fluorophenol HCl, emphasizing pH compatibility checks.

Spill Contingency Protocols

Self-validating safety means preparing for failure.[1][2]

Scenario A: Dry Powder Spill
  • Isolate: Mark a 10-foot radius.

  • PPE: Don double nitrile gloves and a P95/P100 particulate respirator (dust is an irritant).

  • Cleanup:

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels to dampen.

    • Scoop into a wide-mouth jar.

    • Wipe surface with a weak sodium bicarbonate solution (5%) to neutralize trace acidity.

Scenario B: Solution Spill
  • Neutralize: Apply sodium bicarbonate or spill pillows specifically designed for acid neutralization. Wait for bubbling to cease (indicates neutralization of the HCl component).

  • Absorb: Use vermiculite or clay absorbent.

  • Disposal: Collect as Solid Hazardous Waste (refer to Section 3A).

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-Amino-5-fluorophenol (Free Base).[1][2] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Listings. Retrieved from [Link][1]

  • Electronic Code of Federal Regulations (eCFR). (2024). Appendix III to Part 268 - List of Halogenated Organic Compounds. Retrieved from [Link][1]

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